1,8-Diamino-p-menthane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine | |
|---|---|---|
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InChI |
InChI=1S/C10H22N2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7,11-12H2,1-3H3 | |
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InChI Key |
KOGSPLLRMRSADR-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1(CCC(CC1)C(C)(C)N)N | |
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Molecular Formula |
C10H22N2 | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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DSSTOX Substance ID |
DTXSID3021772, DTXSID601224807 | |
| Record name | 1,8-Diamino-p-menthane | |
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| Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |
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Molecular Weight |
170.30 g/mol | |
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Physical Description |
Blackish liquid. (NTP, 1992) | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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Boiling Point |
225 to 259 °F at 10 mmHg (NTP, 1992) | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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Flash Point |
200 °F (NTP, 1992) | |
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Solubility |
Slightly soluble (NTP, 1992) | |
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Density |
0.914 at 68 °F (NTP, 1992) - Less dense than water; will float | |
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CAS No. |
80-52-4, 54166-25-5, 54166-24-4 | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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| Record name | 1,8-Diamino-p-menthane | |
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| Record name | p-Menthane-1,8-diyldiamine | |
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| Record name | 1,8-Diamino-p-menthane | |
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| Record name | Cyclohexanemethanamine, 4-amino-.alpha.,.alpha.,4-trimethyl- | |
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| Record name | 1,8-Diamino-p-menthane | |
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| Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |
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| Record name | cis-1,8-Diamino-p-menthane | |
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| Record name | 1,8-DIAMINO-P-MENTHANE | |
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Melting Point |
-49 °F (NTP, 1992) | |
| Record name | 1,8-P-MENTHANEDIAMINE | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 1,8-Diamino-p-menthane (CAS 80-52-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane, with CAS number 80-52-4, is a primary alicyclic diamine that also possesses tertiary alkylamine characteristics.[1] This colorless to dark-colored liquid is a versatile chemical intermediate with applications ranging from a curing agent for epoxy resins to a precursor in the synthesis of biologically active compounds.[1][2] Its unique structural features, derived from the p-menthane backbone, make it a valuable building block in various chemical syntheses. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental protocols and potential areas of interest for research and drug development.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 80-52-4 | [3] |
| Molecular Formula | C₁₀H₂₂N₂ | [3] |
| Molecular Weight | 170.30 g/mol | [3] |
| Appearance | Colorless to dark colored liquid | [1] |
| Melting Point | -45 °C | [3] |
| Boiling Point | 107-126 °C at 10 mmHg | [3] |
| Density | 0.914 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4805 | [3] |
| Vapor Pressure | 10 mmHg at 20 °C | [3] |
| Water Solubility | Slightly soluble | [1] |
| Flash Point | 93 °C (closed cup) | [3] |
| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approximately 1-2 ppm) corresponding to the cyclohexane ring protons and the methyl groups. The protons of the amino groups would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the ten carbon atoms of the p-menthane skeleton. The chemical shifts would be in the aliphatic region, with the carbons attached to the nitrogen atoms appearing at a lower field.
-
FTIR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the alkyl groups would be observed around 2850-2960 cm⁻¹, and N-H bending vibrations would be present around 1600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.30 g/mol ). Fragmentation patterns would likely involve the loss of amino groups and cleavage of the cyclohexane ring.
Synthesis and Reactions
Synthesis of Schiff Base Derivatives
This compound is a common starting material for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These derivatives have shown potential as herbicides.[1][4]
Experimental Protocol: General Synthesis of Schiff Bases from cis-1,8-p-Menthane-Diamine [1]
-
To a solution of cis-p-menthane-1,8-diamine (10 mmol) in ethanol (50 mL), add the desired benzaldehyde derivative (22 mmol).
-
Stir the reaction mixture at room temperature for approximately 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and HRMS.
The reactivity of the benzaldehyde derivative is influenced by the electronic nature of its substituents, with electron-withdrawing groups accelerating the nucleophilic addition reaction.[1]
Applications
Curing Agent for Epoxy Resins
This compound serves as a curing agent for epoxy resins. The curing process involves the reaction of the amine groups with the epoxide groups of the resin, leading to a cross-linked polymer network.
Experimental Workflow: Study of Epoxy Curing Kinetics
Caption: Workflow for studying the curing of epoxy resin with this compound.
Precursor for Herbicidal Compounds
Schiff base derivatives of cis-1,8-p-menthane-diamine have demonstrated significant herbicidal activity against annual ryegrass.[1] The presence of electron-withdrawing substituents on the phenyl ring of the Schiff base generally enhances this activity.[1]
Table 2: Herbicidal Activity of Selected cis-p-Menthane Type Schiff Base Derivatives against Annual Ryegrass (Pre-emergence) [1]
| Compound | R group on Benzaldehyde | IC₅₀ (mg/L) | IC₉₀ (mg/L) |
| 11a | H | 15.32 | 45.18 |
| 11c | 4-Cl | 8.79 | 28.65 |
| 11d | 2,4-diCl | 7.56 | 25.43 |
| 11f | 4-Br | 9.12 | 30.17 |
| 11h | 4-CH₃ | 21.87 | 68.93 |
| 11i | 4-OCH₃ | 25.46 | 75.32 |
Biological Activity and Potential in Drug Development
While the primary reported biological activity of this compound derivatives is in the agricultural sector as herbicides, the p-menthane scaffold itself is present in numerous naturally occurring compounds with diverse pharmacological properties, including anti-inflammatory and analgesic effects.[5][6]
The herbicidal activity suggests that these compounds interact with biological pathways essential for plant growth. While no direct involvement in human signaling pathways has been reported in the searched literature, the cytotoxicity of related p-menthane derivatives has been evaluated against normal mammalian cells, with some showing low toxicity.[4] This suggests a potential for selective activity that could be explored in a drug development context.
Logical Relationship: From Precursor to Potential Bioactive Compound
Caption: Logical progression from this compound to potential lead compounds.
Further research is warranted to explore the broader pharmacological potential of this compound derivatives. Screening against various cell lines and enzyme assays could uncover novel therapeutic applications.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling. It is toxic by inhalation, in contact with skin, and if swallowed.[3] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this chemical.[3] It should be stored in a well-ventilated area, away from strong oxidizing agents.[1]
Conclusion
This compound is a valuable chemical intermediate with established applications as an epoxy curing agent and a precursor for herbicidal compounds. Its physicochemical and reactive properties are well-documented, providing a solid foundation for its use in research and development. While its biological activity has been primarily explored in an agricultural context, the p-menthane scaffold is a promising starting point for the design and synthesis of novel compounds with potential therapeutic applications. Further investigation into the interaction of its derivatives with biological systems, particularly in the context of mammalian signaling pathways, could open new avenues for drug discovery.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound, mixture of cis and trans isomers technical grade, 85 80-52-4 [sigmaaldrich.com]
- 4. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 1,8-p-Menthanediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-p-Menthanediamine is a primary alicyclic diamine that serves as a versatile chemical intermediate.[1][2] Its unique structural features make it a valuable building block in various applications, including as a curing agent for epoxy resins and in the synthesis of Schiff bases for coordination complexes and potential herbicidal agents.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,8-p-Menthanediamine, presenting key data in a structured format, outlining general experimental considerations, and visualizing its role in chemical synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1,8-p-Menthanediamine. Data has been compiled from various sources and represents typical values. It is important to note that some values are reported for technical grade products, which may be a mixture of cis and trans isomers and contain impurities.[4]
| Property | Value |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol [3][4] |
| Appearance | Blackish or dark colored liquid[1][2][5] |
| Melting Point | -45 °C (lit.)[2][5] |
| Boiling Point | 115-120 °C @ 10 Torr[5]; 107-126 °C @ 10 mm Hg (lit.)[2] |
| Density | 0.91 g/cm³[5]; 0.914 g/mL at 25 °C (lit.)[2] |
| Solubility in Water | Slightly soluble[1][5]; 26 g/L at 25 °C[1] |
| Vapor Pressure | 10 mm Hg at 20 °C[5] |
| Flash Point | 200 °F (93 °C) - closed cup[5] |
| Refractive Index | n20/D 1.481[5]; n20/D 1.4805 (lit.)[2] |
| pKa (Predicted) | 11.02 ± 0.70[1] |
| LogP (XLogP3) | 1.17[5] |
| Stability | Stable. Combustible. Incompatible with strong oxidizing agents.[1][2][5] |
Experimental Protocols: General Methodologies
-
Melting Point: Determined using a capillary method where the sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete melting is recorded.
-
Boiling Point: Can be determined by distillation, where the temperature at which the liquid boils under a specific pressure is measured. For substances with high boiling points, vacuum distillation is often employed to prevent decomposition.[2][5]
-
Density: Typically measured using a pycnometer or a digital density meter, which provides a precise measurement of the mass per unit volume at a given temperature.[2]
-
Solubility: Assessed by adding a known amount of the substance to a specific volume of a solvent (e.g., water) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved substance is then determined analytically.
-
pKa: The acid dissociation constant can be determined by potentiometric titration. This involves titrating a solution of the diamine with a strong acid and monitoring the pH change. The pKa values can be calculated from the titration curve. For predictive values, computational software is utilized based on the molecule's structure.[6]
Role in Chemical Synthesis: A Workflow
1,8-p-Menthanediamine is a key precursor in the synthesis of various compounds, notably Schiff bases, which are then used to form coordination complexes with various metal ions. This synthetic pathway is valuable in the development of new materials and compounds with specific catalytic or biological activities.[1][3]
Caption: Synthetic pathway of 1,8-p-Menthanediamine to coordination complexes.
Safety and Handling
1,8-p-Menthanediamine is classified as a hazardous substance and requires careful handling. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[7] It is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, when handling this compound.[8] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[7][8]
Reactivity Profile
1,8-p-Menthanediamine is a primary amine and exhibits typical reactivity for this class of compounds. It neutralizes acids in exothermic reactions to form salts and water.[1][5] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][5] Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[5]
Conclusion
This technical guide provides a consolidated source of information on the physicochemical characteristics of 1,8-p-Menthanediamine for researchers and professionals in drug development and chemical synthesis. The data presented, along with the generalized experimental considerations and the visualized synthetic workflow, offer a foundational understanding of this important chemical intermediate. Adherence to strict safety protocols is paramount when working with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,8-DIAMINO-P-MENTHANE | 80-52-4 [chemicalbook.com]
- 3. 1,8-ジアミノ-p-メンタン、cis およびtrans の異性体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 1,8-Diamino-p-menthane from Turpentine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,8-Diamino-p-menthane, a valuable diamine monomer, from readily available turpentine-derived precursors. Two primary synthetic routes are detailed: the Ritter reaction with hydrogen cyanide via a 1,8-diformamido-p-menthane intermediate and a safer alternative using acetonitrile to form a 1,8-diacetamido-p-menthane intermediate. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthesis workflows and its application in polyurethane synthesis, intended to serve as a practical resource for researchers in organic synthesis, polymer chemistry, and drug development.
Introduction
Turpentine, a renewable feedstock derived from pine trees, is a rich source of monoterpenes such as α-pinene and limonene.[1] These terpenes serve as versatile starting materials for the synthesis of a wide array of value-added chemicals.[2] Among these is this compound, a cycloaliphatic diamine with significant potential in various industrial applications, including as a curing agent for epoxy resins and as a monomer for the synthesis of polyamides and polyurethanes.[3][4] Its unique structure, featuring a p-menthane backbone, imparts desirable properties to the resulting polymers.
This guide will explore two primary pathways for the synthesis of this compound from turpentine-derived terpenes, providing detailed experimental procedures and characterization data to facilitate its preparation in a laboratory setting.
Synthesis of this compound
The synthesis of this compound from turpentine-derived precursors can be achieved through two main routes, both of which involve a Ritter-type reaction followed by hydrolysis. The choice of nitrile in the Ritter reaction determines the intermediate and the subsequent hydrolysis conditions.
Route 1: Synthesis via 1,8-Diformamido-p-menthane (Ritter Reaction with Hydrogen Cyanide)
This classic route utilizes the highly reactive and hazardous hydrogen cyanide in a Ritter reaction with a suitable terpene precursor, such as limonene or terpin hydrate, to form the intermediate 1,8-diformamido-p-menthane. This intermediate is then hydrolyzed to yield the final diamine product.
Caution: Hydrogen cyanide is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[1][3][5]
A detailed procedure for this reaction is outlined in U.S. Patent 2,632,022.[6] The following is a representative protocol based on this patent:
-
To a stirred mixture of one mole of a terpene precursor (limonene, terpin hydrate, α-terpineol, or α-pinene) and 2 to 3 moles of hydrogen cyanide in a reaction vessel, 1.5 to 5.0 moles of sulfuric acid are added dropwise.[6]
-
The temperature of the reaction mixture is maintained between 15-50°C during the addition of the acid.[6]
-
After the addition is complete, the mixture is heated to 40-80°C to facilitate the formation of 1,8-diformamido-p-menthane.[6]
-
Following the formation of the diformamide intermediate, water is added to the reaction mixture to achieve a total amount of one to nine times the weight of the sulfuric acid used.[6]
-
The mixture is then heated to a temperature above 80°C, up to the refluxing temperature, for a period of 0.5 to 4 hours to effect hydrolysis.[6]
-
After cooling, the reaction mixture is neutralized with a strong base, and the this compound is isolated.[6]
Route 2: Synthesis via 1,8-Diacetamido-p-menthane (Ritter Reaction with Acetonitrile)
A safer alternative to the hydrogen cyanide route involves the use of acetonitrile in the Ritter reaction. This pathway proceeds through the formation of 1,8-diacetamido-p-menthane, which is subsequently hydrolyzed to the diamine.
The following optimized conditions for the synthesis of 1,8-diacetamido-p-menthane from p-menthadienes (such as limonene) have been reported:
-
The reaction is carried out in a sulfuric acid solution with a concentration of 60%.
-
The molar ratio of sulfuric acid to p-menthadienes is 2.2:1.
-
The molar ratio of acetonitrile to p-menthadienes is 2.4:1.
-
The reaction mixture is maintained at a temperature of 55°C for 6 hours.
-
Under these conditions, a yield of up to 61.6% has been reported when limonene is used as the starting material.
-
Refluxing the 1,8-diacetamido-p-menthane in an aqueous solution of a strong base, such as sodium hydroxide.
-
Monitoring the reaction progress until the hydrolysis is complete.
-
Upon completion, the reaction mixture is cooled, and the this compound is extracted using a suitable organic solvent.
-
The organic extracts are then dried and the solvent removed to yield the crude diamine, which can be further purified by distillation.
Quantitative Data
| Parameter | Route 1 (via Diformamide) | Route 2 (via Diacetamide) | Reference |
| Starting Material | Limonene, Terpin Hydrate, α-Terpineol, α-Pinene | p-Menthadienes (e.g., Limonene) | [6], |
| Intermediate | 1,8-Diformamido-p-menthane | 1,8-Diacetamido-p-menthane | [6], |
| Overall Yield | 37.2% (from Limonene) | Not explicitly stated, but intermediate yield is 61.6% | [6], |
| Purity of Final Product | Not specified | Technical grade, 85% is commercially available | [7] |
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂N₂ | [7] |
| Molecular Weight | 170.30 g/mol | [7] |
| Boiling Point | 107-126 °C at 10 mmHg | [7] |
| Density | 0.914 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.4805 | [7] |
Table 2: Physical Properties of this compound.
Visualizations
Synthesis Workflow
Caption: Overall synthesis workflow for this compound from turpentine.
Application in Polyurethane Synthesis
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tud.qucosa.de [tud.qucosa.de]
- 5. scienceopen.com [scienceopen.com]
- 6. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
- 7. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Profile of 1,8-Diamino-p-menthane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-Diamino-p-menthane (CAS No. 80-52-4), a diamine with applications in the synthesis of various chemical entities.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This guide also includes detailed experimental protocols relevant to the acquisition of such spectroscopic data.
Chemical Structure and Properties
-
IUPAC Name: 4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine
-
Synonyms: 1,8-p-Menthanediamine
-
CAS Number: 80-52-4
-
Molecular Formula: C₁₀H₂₂N₂
-
Molecular Weight: 170.30 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the summarized ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic peaks for a primary aliphatic amine.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage.[2][3]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Interpretation |
| Data not available in search results |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for liquid diamines like this compound.
NMR Spectroscopy of Liquid Amines
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a liquid amine sample.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-25 mg of the liquid amine sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.[4] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[4]
-
If an internal standard is needed for chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used for referencing.[5]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[6] A longer acquisition time and a greater number of scans are typically necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the internal standard or the solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
FTIR-ATR Spectroscopy of a Neat Liquid
Objective: To obtain an infrared spectrum of a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Instrument Setup:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Install the ATR accessory in the sample compartment.
-
-
Background Spectrum:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
-
Sample Analysis:
-
Place a small drop of the neat liquid amine sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[7]
-
Acquire the sample spectrum. The number of scans can be co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Amines
Objective: To separate and identify the components of a volatile amine sample and obtain their mass spectra.
Procedure:
-
Sample Preparation:
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Set the injector temperature appropriately for the sample's volatility (e.g., 200-280 °C).[9][10]
-
Column: Use a column suitable for amine analysis, often a base-deactivated column to prevent peak tailing (e.g., a volatile amine column).[8][9]
-
Oven Program: Implement a temperature program to separate the components of the sample. A typical program starts at a low temperature, holds for a few minutes, and then ramps up to a higher temperature (e.g., initial 40°C, ramp to 250°C).[8][9]
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.[8][9]
-
-
Mass Spectrometer (MS):
-
Ion Source: Use Electron Impact (EI) ionization at a standard energy of 70 eV.[10]
-
Mass Analyzer: Scan a suitable mass range to detect the molecular ion and expected fragment ions.
-
Detector: Ensure the detector is turned on and properly calibrated.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC.
-
The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak to determine the molecular weight and fragmentation pattern.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
References
- 1. This compound, mixture of cis and trans isomers technical grade, 85 80-52-4 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 1,8-Diamino-p-menthane: A Bio-derived Diamine for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane, also known as p-menthane-1,8-diamine (PMDA), is a cycloaliphatic diamine that has garnered significant interest due to its origins from renewable resources and its versatile applications across various scientific domains. This compound is readily synthesized from turpentine, a natural mixture of terpenes isolated from pine trees, positioning it as a sustainable alternative to petroleum-derived chemicals.[1] Commercially available as a mixture of its cis and trans stereoisomers, this compound serves as a crucial building block in the synthesis of polymers, coordination complexes, and biologically active molecules.[1][2]
Its primary utility lies in its function as a precursor to Schiff bases, which are subsequently used to form metal complexes or to create derivatives with herbicidal properties.[2][3] Furthermore, its bifunctional nature makes it a valuable monomer in the polymer industry, particularly for the production of bio-based polyurethanes.[1] This guide provides a comprehensive overview of the synthesis, properties, experimental protocols, and applications of the cis and trans isomer mixture of this compound.
Chemical and Physical Properties
The technical grade of this compound is typically an 85% mixture of the cis and trans isomers.[4][5] The physical and chemical properties of this mixture are summarized in the table below. The two isomers differ in the spatial orientation of the two amino groups relative to the cyclohexane ring.[1][6]
| Property | Value |
| CAS Number | 80-52-4[4][5] |
| Molecular Formula | C₁₀H₂₂N₂[4][5] |
| Molecular Weight | 170.30 g/mol [4][5] |
| Appearance | Clear to pale-yellow or blackish liquid[1][5] |
| Density | 0.914 g/mL at 25 °C[5] |
| Boiling Point | 107-126 °C at 10 mmHg[5] |
| Melting Point | -45 °C[5] |
| Refractive Index | n20/D 1.4805[5] |
| Vapor Pressure | 10 mmHg at 20 °C[5] |
| Flash Point | 93 °C (199.4 °F) - closed cup[3] |
| Purity | ~85% (Technical Grade)[4][5] |
Synthesis and Purification
The synthesis of this compound originates from the primary components of turpentine, α- and β-pinene. These monoterpenes are used to produce terpine hydrate, a key intermediate.[1] From this precursor, two main synthesis routes have been established.
-
Traditional Ritter Reaction: This older method involves the reaction of a terpene source (like terpin hydrate or limonene) with hydrogen cyanide and sulfuric acid to form an intermediate, 1,8-diformamido-p-menthane.[7] This intermediate is then hydrolyzed with a strong base to yield the final diamine product.[7] However, this process utilizes the highly toxic and hazardous hydrogen cyanide.[1]
-
Modern Alkali Hydrolysis: A safer, more contemporary method involves the alkali hydrolysis of N,N′-diacetyl-p-menthane-1,8-diamine at elevated temperatures.[1] This route avoids the use of hydrogen cyanide, aligning better with green chemistry principles.
The overall synthesis pathway starting from turpentine is visualized below.
Figure 1: General synthesis workflow for this compound.
Experimental Protocols
This section provides detailed methodologies for the purification, isomer separation, and derivatization of this compound.
Protocol 1: Purification of Commercial this compound
Commercial PMDA (~85% purity) can be purified to enhance experimental reproducibility using a three-step procedure involving salinization, crystallization, and basification.[1]
1. Salinization: a. Dissolve the crude PMDA mixture in a suitable organic solvent (e.g., ethanol). b. Slowly add a solution of an acid, such as acetic acid, to the stirred mixture.[1] This protonates the diamine, forming the corresponding salt (e.g., PMDAH₂²⁺)(2AcO⁻). c. Continue stirring until precipitation of the salt is complete. The salt will typically appear as a white or yellowish solid.[1]
2. Crystallization: a. Collect the precipitated salt by vacuum filtration. b. Recrystallize the salt from a suitable solvent system (e.g., ethanol/water mixture) to remove impurities. This may involve dissolving the salt in a minimum amount of hot solvent and allowing it to cool slowly. c. Filter the purified crystals and wash with a small amount of cold solvent.
3. Alkali Treatment (Liberation of Free Diamine): a. Dissolve the purified salt in water. b. Cool the solution in an ice bath and slowly add a strong base, such as concentrated sodium hydroxide (NaOH) solution, with stirring.[8] This deprotonates the salt, liberating the pure, free diamine. c. The diamine will separate as an organic layer. Extract the aqueous solution with a suitable organic solvent (e.g., hexane or ether). d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., K₂CO₃ or MgSO₄), and remove the solvent under reduced pressure to yield the purified this compound.[8]
Protocol 2: Separation of cis and trans Isomers (Illustrative Method)
1. Dihydrochloride Salt Formation: a. Dissolve the purified cis/trans PMDA mixture in a solvent like methanol. b. Cool the solution in an ice bath. c. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a concentrated solution of HCl in a compatible solvent. d. The dihydrochloride salts of the cis and trans isomers will precipitate. The trans isomer's salt is often significantly less soluble than the cis isomer's salt in solvents like methanol, causing it to precipitate preferentially.
2. Fractional Crystallization: a. Filter the initial precipitate, which will be enriched in the trans isomer. This is the first crop. b. The filtrate, enriched in the more soluble cis isomer salt, can be concentrated and cooled further to yield subsequent crops of crystals. c. Purity of the separated isomers can be assessed using techniques like Vapor Phase Chromatography (VPC) or NMR spectroscopy.[8]
3. Recovery of Free Isomers: a. Liberate the free diamine from each separated salt fraction using the alkali treatment described in Protocol 1, Step 3 .
Figure 2: Illustrative workflow for the separation of cis and trans isomers.
Protocol 3: Synthesis of a Schiff Base Derivative
This compound is an excellent substrate for condensation reactions with aldehydes or ketones to form Schiff bases (imines).
1. Reaction Setup: a. Dissolve one molar equivalent of an aldehyde (e.g., salicylaldehyde) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.[9][10] b. In a separate container, dissolve 0.5 molar equivalents of this compound in the same solvent. (Note: 0.5 eq is used because the diamine has two reactive sites). c. Heat the aldehyde solution gently.
2. Condensation Reaction: a. Add the diamine solution dropwise to the heated aldehyde solution with continuous stirring.[9] b. After the addition is complete, reflux the reaction mixture for a designated period (typically 1-8 hours, depending on the substrates).[9][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Isolation and Purification: a. Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the Schiff base product.[9] b. Collect the resulting crystals by vacuum filtration. c. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials. d. The product can be further purified by recrystallization if necessary.
4. Characterization: a. Confirm the structure of the synthesized Schiff base using analytical techniques such as FTIR (look for the characteristic C=N imine stretch), ¹H-NMR, and ¹³C-NMR spectroscopy.[1][10]
Applications and Reactivity
The reactivity of this compound is dominated by its two primary amine groups, making it a versatile nucleophile and a ligand precursor.
Reactivity Profile
-
Basic Nature: As an amine, it readily neutralizes acids in exothermic reactions to form salts.
-
Incompatibilities: It is incompatible with strong oxidizing agents, isocyanates, peroxides, acid halides, and anhydrides.
-
Reducing Agent Reactions: May generate flammable gaseous hydrogen when combined with strong reducing agents.
Key Applications
-
Coordination Chemistry: The diamine is widely used to synthesize tetradentate Schiff base ligands. These ligands can chelate with a variety of transition metal ions, including Cu(II), Zn(II), Cr(III), Fe(III), and Co(III), to form stable coordination complexes with diverse catalytic and material properties.[2][3]
-
Agrochemicals: It serves as a precursor for synthesizing heterocyclic Schiff base derivatives that have demonstrated potent herbicidal activity, highlighting its value in developing new agricultural products from renewable sources.[2][3]
-
Polymer Science: As a bio-based diamine, it is a key monomer for producing sustainable polymers. It can be converted into p-menthane-1,8-diisocyanate (PMDI), which is then reacted with polyols to create polyurethanes.[1] These bio-based polyurethanes are attractive alternatives to traditional petrochemical-based plastics.[1]
Figure 3: Logical relationships of this compound applications.
Safety Information
This compound is classified as an acute toxic and corrosive substance. Appropriate personal protective equipment (PPE), including face shields, gloves, and suitable respirators, must be used when handling this chemical.[3]
| Safety Aspect | Details |
| Pictograms | GHS05 (Corrosion), GHS06 (Skull and crossbones)[3] |
| Signal Word | Danger [3] |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3] H314: Causes severe skin burns and eye damage.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Hazard Classifications | Acute Toxicity 3 (Oral, Dermal, Inhalation); Skin Corrosion 1B[3] |
| Storage Class | 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials[3] |
Conclusion
The mixture of cis and trans this compound is a compelling example of a high-value chemical derived from sustainable, natural feedstocks. Its utility as a precursor in coordination chemistry, agrochemical development, and polymer science underscores its versatility. For researchers and drug development professionals, understanding its properties, synthesis, and reactivity is key to leveraging its potential in creating novel materials, catalysts, and biologically active compounds. While its primary applications are currently outside of direct pharmaceutical therapeutics, its role as a chiral building block and a component in functional materials may open new avenues for its use in advanced drug delivery systems and related fields.
References
- 1. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-ジアミノ-p-メンタン、cis およびtrans の異性体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, mixture of cis and trans isomers technical grade, 85 80-52-4 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 1,8-ジアミノ-p-メンタン、cis およびtrans の異性体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. ionicviper.org [ionicviper.org]
- 10. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 11. researchgate.net [researchgate.net]
Molecular structure and formula of 1,8-Diamino-p-menthane
An In-depth Technical Guide to 1,8-Diamino-p-menthane
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis and chemical characteristics.
Molecular Structure and Formula
This compound, also known as 1,8-p-Menthanediamine, is a saturated alicyclic diamine. Its chemical structure consists of a p-menthane backbone, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. In this compound, two primary amino groups are attached to the tertiary carbon atoms at positions 1 and 8 (the latter being one of the methyl carbons of the isopropyl group).
The chemical formula for this compound is C₁₀H₂₂N₂.[1][2][3] The compound exists as a mixture of cis and trans stereoisomers, arising from the relative orientation of the amino groups with respect to the cyclohexane ring.
Molecular Visualization
The diagram below illustrates the molecular structure of the cis and trans isomers of this compound.
Caption: 2D representation of cis and trans isomers of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₂N₂ | [1][2][3] |
| Molecular Weight | 170.30 g/mol | [1][2][3] |
| CAS Number | 80-52-4 | [1][2] |
| Appearance | Dark colored liquid | |
| Melting Point | -45 °C | [4] |
| Boiling Point | 107-126 °C at 10 mmHg | [4] |
| Density | 0.914 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.4805 | |
| Purity | Typically available as a technical grade mixture of cis and trans isomers (e.g., 85%) | [1][2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from terpene precursors such as limonene, terpin hydrate, α-terpineol, β-terpineol, or α-pinene.[1] The process involves the formation of an intermediate, 1,8-diformamido-p-menthane, followed by hydrolysis to yield the final diamine product.[1]
Step 1: Formation of 1,8-diformamido-p-menthane
-
Reactants:
-
1 mole of a terpene precursor (e.g., limonene, terpin hydrate).
-
2 to 3 moles of hydrogen cyanide.
-
1.5 to 5.0 moles of sulfuric acid.
-
Water (0.1 to 5 times the weight of the sulfuric acid).
-
-
Procedure:
Step 2: Hydrolysis to this compound
-
Procedure:
-
The reaction mixture containing the 1,8-diformamido-p-menthane intermediate is further heated to a temperature above 80 °C, up to the refluxing temperature of the mixture.[1]
-
This hydrolysis step is typically carried out for a period of 0.5 to 4 hours.[1]
-
After the hydrolysis is complete, the reaction mixture is neutralized with a strong base.
-
The final product, this compound, is then isolated from the neutralized mixture.[1]
-
Experimental Workflow: Synthesis of this compound
The following diagram outlines the key steps in the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
Spectroscopic Data
Applications
This compound is a versatile chemical intermediate. Its primary applications include:
-
Curing agent for epoxy resins: The two primary amine groups can react with epoxy groups to form a cross-linked polymer network, making it a useful curing agent.
-
Synthesis of Schiff bases: It is used in the synthesis of various Schiff bases, which are then used in the preparation of coordination complexes with metal ions such as Cu(II), Zn(II), Cr(III), Fe(III), and Co(III).
-
Precursor for herbicides: It serves as a precursor in the synthesis of heterocyclic Schiff base derivatives that have shown herbicidal activity.
Safety Information
This compound is classified as a hazardous substance. It is a strong irritant to the eyes and skin. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
- 2. This compound, mixture of cis and trans isomers (85%) - Amerigo Scientific [amerigoscientific.com]
- 3. scbt.com [scbt.com]
- 4. Aldrich > this compound, mixture of cis and trans isomers technical grade, 85% | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,8-Diamino-p-menthane, a versatile diamine with applications in coordination chemistry, polymer science, and as a precursor for agrochemicals. This document details the seminal synthetic routes, presents key quantitative data in a structured format, and outlines the experimental protocols for its preparation.
Introduction
This compound, also known as p-menthane-1,8-diamine (PMDA), is a primary alicyclic diamine derived from terpenes. Its unique structure, featuring a p-menthane backbone with amino groups at the 1 and 8 positions, makes it a valuable building block in organic synthesis. Historically, its synthesis has been closely linked to the availability of turpentine-derived starting materials such as limonene, terpin hydrate, and pinenes. The primary route to its synthesis has been the Ritter reaction, a method that has evolved over time to incorporate safer and more environmentally benign reagents.
Physicochemical Properties
This compound is typically a liquid at room temperature and is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 80-52-4 | [1] |
| Molecular Formula | C₁₀H₂₂N₂ | [1] |
| Molecular Weight | 170.30 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | -45 °C (lit.) | |
| Boiling Point | 107-126 °C at 10 mmHg (lit.) | |
| Density | 0.914 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4805 (lit.) |
Historical Synthesis: The Ritter Reaction with Hydrogen Cyanide
The first large-scale synthesis of this compound was described in a 1953 patent, utilizing the Ritter reaction with hydrogen cyanide.[3] This method, while effective, involves highly toxic and hazardous materials. The synthesis proceeds in two main stages: the formation of an intermediate, 1,8-diformamido-p-menthane, followed by its hydrolysis to the final diamine.
Synthesis Workflow
Caption: Historical synthesis workflow for this compound.
Experimental Protocol (Based on U.S. Patent 2,632,022)[4]
Step 1: Formation of 1,8-diformamido-p-menthane
-
In a three-necked flask equipped with a reflux condenser, thermometer, stirrer, and dropping funnel, and immersed in an ice bath, charge 1 mole of the starting material (e.g., terpin hydrate, limonene).
-
Add 2 to 3 moles of hydrogen cyanide and an amount of water equal to 0.1 to 5 times the weight of the sulfuric acid to be added.
-
With stirring and maintaining the temperature between 15-50 °C, slowly add 1.5 to 5.0 moles of sulfuric acid.
-
After the initial exothermic reaction subsides, heat the mixture to 40-80 °C and maintain this temperature for a period to ensure the formation of 1,8-diformamido-p-menthane.
Step 2: Hydrolysis to this compound
-
To the reaction mixture containing the diformamide intermediate, add additional water, bringing the total amount of water to one to nine times the weight of the sulfuric acid.
-
Heat the mixture to a temperature above 80 °C (typically to reflux) to effect hydrolysis.
-
After hydrolysis is complete, cool the reaction mixture.
-
Neutralize the mixture with a strong base (e.g., sodium hydroxide).
-
Isolate the this compound through extraction with a suitable solvent (e.g., chloroform or ethylene dichloride) followed by distillation.
Reaction Yields with Various Precursors
| Starting Material | Molar Ratio (Substrate:HCN:H₂SO₄) | Yield of this compound (%) | Reference |
| Terpin Hydrate | 1:2.4:2.0 | 69.1 | [3] |
| α-Terpineol | (not specified) | 52.9 | [3] |
| Limonene | 1:2.2:2.2 | 37.2 | [3] |
Modern Synthesis: A Safer Approach with Acetonitrile
Due to the extreme toxicity of hydrogen cyanide, modern synthetic approaches have replaced it with less hazardous nitriles, most commonly acetonitrile. This method also proceeds via a Ritter reaction, forming the intermediate 1,8-diacetamido-p-menthane, which is subsequently hydrolyzed.
Synthesis Workflow
Caption: Modern synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 1,8-diacetamido-p-menthane (Optimized Conditions)[4]
-
In a suitable reaction vessel, combine p-menthadienes (e.g., limonene) and acetonitrile.
-
The optimized molar ratio is n(H₂SO₄):n(p-menthadienes) = 2.2:1 and n(acetonitrile):n(p-menthadienes) = 2.4:1.
-
Use a 60% aqueous solution of sulfuric acid.
-
Maintain the reaction temperature at 55 °C for 6 hours.
-
After the reaction is complete, the product, 1,8-diacetamido-p-menthane, can be isolated and purified. The yield of the diacetamide from limonene under these conditions is reported to be 61.6%.[4]
Step 2: Hydrolysis of 1,8-diacetamido-p-menthane[2]
-
The isolated 1,8-diacetamido-p-menthane is subjected to alkaline hydrolysis.
-
This is typically carried out using a strong base such as sodium hydroxide at an elevated temperature.[2]
-
The resulting this compound is then purified.
Purification of this compound
Commercial grades of this compound often have a purity of around 85%.[1] For applications requiring higher purity, such as in polymer synthesis, further purification is necessary. A common purification method involves a three-step procedure:[2]
-
Salinization: The crude diamine is treated with an acid (e.g., acetic acid) to form the corresponding salt, which can be isolated as a solid.
-
Crystallization: The salt is then recrystallized to improve its purity.
-
Alkali Treatment: The purified salt is treated with a strong base to regenerate the free diamine, which is then isolated.
Characterization
The structure of this compound and its intermediates are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the N-H stretching vibrations of the primary amines.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Spectroscopic data for this compound, including NMR, FTIR, and MS, are available in public databases such as SpectraBase.[5]
Applications
This compound is a versatile chemical intermediate with several applications:
-
Coordination Chemistry: It is used in the synthesis of Schiff base ligands for the preparation of coordination complexes with various metal ions.
-
Agrochemicals: It serves as a precursor for the synthesis of heterocyclic Schiff base derivatives that have shown herbicidal activity.
-
Polymer Chemistry: As a bio-based monomer derived from renewable turpentine, it is being investigated for the synthesis of polymers such as polyurethanes.[2]
Conclusion
The synthesis of this compound has a rich history rooted in the utilization of natural terpene feedstocks. While the original methods relied on hazardous reagents like hydrogen cyanide, modern advancements have led to safer and more sustainable synthetic routes. This in-depth guide provides researchers and drug development professionals with a thorough understanding of the discovery, historical synthesis, and modern preparative methods for this important diamine, facilitating its continued exploration in various scientific and industrial applications.
References
- 1. scbt.com [scbt.com]
- 2. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
Characterization of 1,8-p-Menthanediamine Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-p-Menthanediamine (PMDA) is a versatile diamine derived from turpentine, a renewable resource. Its structure contains two stereocenters, leading to the existence of cis and trans stereoisomers. The specific spatial arrangement of the amino groups in these isomers can significantly influence their chemical reactivity, physical properties, and biological activity when used as building blocks in pharmaceutical and polymer synthesis. This technical guide provides a comprehensive overview of the stereoisomers of 1,8-p-Menthanediamine, including their structural representation, characterization of the commercially available isomer mixture, and a proposed experimental workflow for the separation and detailed characterization of the individual cis and trans isomers. While detailed experimental data for the separated isomers is not extensively available in the public domain, this guide offers a robust framework for researchers to approach this characterization.
Introduction to 1,8-p-Menthanediamine Stereoisomerism
1,8-p-Menthanediamine, systematically named 1-methyl-4-(1-amino-1-methylethyl)cyclohexylamine, possesses two chiral centers at the C1 and C4 positions of the cyclohexane ring. This gives rise to two diastereomers: a cis isomer and a trans isomer. In the cis isomer, the two amino groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. The commercially available form of 1,8-p-Menthanediamine is typically a mixture of these cis and trans isomers.[1] The differentiation and characterization of these individual stereoisomers are crucial for applications where specific stereochemistry is required to achieve desired material properties or biological efficacy.
Characterization of the Commercial Mixture of Stereoisomers
The commercially available 1,8-p-Menthanediamine is most commonly sold as a technical-grade mixture of the cis and trans isomers.[1] The physical and chemical properties of this mixture are well-documented and are summarized in the table below.
Table 1: Physicochemical Properties of the 1,8-p-Menthanediamine Isomer Mixture
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂N₂ | [1] |
| Molecular Weight | 170.30 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 107-126 °C at 10 mmHg | [1] |
| Melting Point | -45 °C | [1] |
| Density | 0.914 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4805 | [1] |
| CAS Number | 80-52-4 | [1] |
Proposed Experimental Workflow for Separation and Characterization of Individual Stereoisomers
Due to the limited availability of public data on the separated stereoisomers of 1,8-p-Menthanediamine, a generalized yet detailed experimental workflow is proposed here. This workflow is based on established chemical principles for the separation and characterization of diastereomers.
Separation of cis and trans Isomers
The separation of the cis and trans diastereomers can be approached by several methods, leveraging their potential differences in physical properties.
Protocol:
-
Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., Vigreux or packed column).
-
Charge the distillation flask with the commercial mixture of 1,8-p-Menthanediamine.
-
Heat the mixture under reduced pressure to minimize thermal decomposition.
-
Carefully collect fractions at different temperature ranges.
-
Analyze each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of cis to trans isomers.
-
Combine fractions with a high purity of a single isomer.
Protocol:
-
React the isomer mixture with a suitable derivatizing agent that will form solid derivatives, such as a dicarboxylic acid (e.g., tartaric acid, oxalic acid) or an isocyanate.
-
The resulting diastereomeric salts or urea derivatives may have different solubilities in a given solvent system.
-
Perform fractional crystallization by dissolving the derivative mixture in a minimal amount of a hot solvent and allowing it to cool slowly.
-
Collect the crystals and the mother liquor separately.
-
Repeat the crystallization process to improve the purity of the separated diastereomeric derivatives.
-
Hydrolyze the separated derivatives under acidic or basic conditions to regenerate the pure cis and trans diamines.
Spectroscopic Characterization
Once the isomers are separated, a suite of spectroscopic techniques should be employed for their unambiguous identification and characterization.
NMR is a powerful tool for distinguishing between cis and trans isomers due to the different spatial environments of the protons and carbons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O with pH adjustment).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, multiplicities, and coupling constants of the cyclohexane ring protons will differ significantly between the cis and trans isomers.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. The chemical shifts of the carbon atoms in the cyclohexane ring will be indicative of the stereochemistry.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity and stereochemical relationship of the substituents.
Table 2: Hypothetical ¹H NMR Data for 1,8-p-Menthanediamine Isomers (500 MHz, CDCl₃)
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| cis | e.g., 1.25 | s | CH₃ (C1) |
| e.g., 1.10 | s | (CH₃)₂ (C8) | |
| e.g., 1.40-1.60 | m | Cyclohexane CH₂ | |
| trans | e.g., 1.28 | s | CH₃ (C1) |
| e.g., 1.12 | s | (CH₃)₂ (C8) | |
| e.g., 1.35-1.55 | m | Cyclohexane CH₂ |
Note: The chemical shifts are illustrative and would need to be determined experimentally.
Table 3: Hypothetical ¹³C NMR Data for 1,8-p-Menthanediamine Isomers (125 MHz, CDCl₃)
| Isomer | Chemical Shift (δ) ppm | Assignment |
| cis | e.g., 58.5 | C1 |
| e.g., 51.0 | C8 | |
| e.g., 45.2 | C4 | |
| e.g., 28.3, 25.1 | Cyclohexane CH₂ | |
| trans | e.g., 58.2 | C1 |
| e.g., 50.8 | C8 | |
| e.g., 44.9 | C4 | |
| e.g., 28.0, 24.8 | Cyclohexane CH₂ |
Note: The chemical shifts are illustrative and would need to be determined experimentally.
IR spectroscopy can provide information about the functional groups present and may show subtle differences in the fingerprint region between the two isomers.
Experimental Protocol:
-
Acquire the IR spectrum of a thin film of the liquid sample between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Identify the characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
Mass spectrometry will provide the molecular weight and fragmentation pattern of the molecule. The cis and trans isomers are expected to have identical mass spectra under standard electron ionization (EI) conditions.
Experimental Protocol:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak (M⁺) and major fragment ions.
Visualization of Stereoisomers
The three-dimensional structures of the cis and trans isomers of 1,8-p-Menthanediamine are depicted below.
Conclusion
The stereoisomeric composition of 1,8-p-Menthanediamine is a critical factor in its application in various fields. While the commercially available product is a mixture of cis and trans isomers, this guide provides a comprehensive framework for their separation and detailed characterization. The proposed experimental workflows for fractional distillation, derivative crystallization, and subsequent spectroscopic analysis (NMR, IR, MS) offer a clear path for researchers to obtain pure stereoisomers and elucidate their specific properties. The availability of pure cis and trans-1,8-p-Menthanediamine will enable the synthesis of novel polymers and pharmaceutical agents with precisely controlled three-dimensional structures, leading to enhanced performance and targeted biological activity. Further research into the development of efficient and scalable separation methods for these isomers is highly encouraged.
References
In-Depth Technical Guide: 13C NMR Spectral Analysis of 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C NMR spectral analysis of 1,8-Diamino-p-menthane, a versatile diamine derived from natural terpenes. The document details the synthesis, purification, and characterization of its cis and trans isomers, with a focus on the interpretation of their 13C NMR spectra.
Introduction
This compound, also known as p-menthane-1,8-diamine (PMDA), is a C10 alicyclic diamine with applications in the synthesis of polymers, pharmaceuticals, and as a curing agent. Its structure features a p-menthane skeleton with amino groups at positions 1 and 8. The spatial arrangement of the substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, each with distinct physical and spectral properties. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and differentiation of these isomers.
Synthesis and Purification of this compound
The synthesis of this compound typically starts from readily available terpenes such as limonene or terpine hydrate. A common synthetic route involves the reaction of the terpene precursor with hydrogen cyanide and sulfuric acid to form an intermediate, 1,8-diformamido-p-menthane, which is subsequently hydrolyzed to yield the final diamine product.
A general workflow for the synthesis and purification is outlined below:
Caption: Synthesis and Purification Workflow for this compound.
13C NMR Spectral Data
The 13C NMR spectra of the cis and trans isomers of this compound exhibit distinct chemical shifts due to the different spatial orientations of the substituents. The assignment of these signals is crucial for the unambiguous identification of each isomer.
| Carbon Atom | trans-1,8-Diamino-p-menthane Chemical Shift (δ, ppm) | cis-1,8-Diamino-p-menthane Chemical Shift (δ, ppm) |
| C1 | 51.0 | 50.8 |
| C2, C6 | 46.0 | 41.6 |
| C3, C5 | 24.2 | 24.1 |
| C4 | 49.3 | 49.5 |
| C7 | 28.9 | 29.3 |
| C8 | 51.0 | 50.8 |
| C9, C10 | 28.9 | 29.3 |
Experimental Protocols
Synthesis of this compound from Limonene
-
In a suitable reaction vessel, cautiously mix one mole of limonene with 2.2 moles of hydrogen cyanide and 2.2 moles of sulfuric acid dissolved in an amount of water equal to one-half the weight of the sulfuric acid.
-
Heat the mixture to 80°C and maintain this temperature for 1.5 hours to form 1,8-diformamido-p-menthane.
-
Continue heating the mixture to its refluxing temperature in the presence of additional water to facilitate hydrolysis of the diformamide intermediate.
-
After the reaction is complete, neutralize the mixture with a strong base.
-
Isolate the crude this compound.
Purification of Crude this compound
-
Salinization: Treat the crude this compound with an appropriate acid (e.g., hydrochloric acid) to form the corresponding diammonium salt.
-
Crystallization: Recrystallize the diammonium salt from a suitable solvent to remove impurities.
-
Alkali Treatment: Treat the purified salt with a strong base (e.g., sodium hydroxide) to regenerate the free diamine.
-
Extract the purified this compound with an organic solvent and dry to obtain the final product.
13C NMR Spectroscopy
A general protocol for acquiring 13C NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 50-100 mg of the purified diamine isomer in a deuterated solvent (e.g., CDCl₃).
-
NMR Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A standard 13C observation pulse program with proton decoupling (e.g., zgpg30).
-
Acquisition Time (AQ): Approximately 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Approximately 200-250 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Logical Relationships in Spectral Analysis
The differentiation of the cis and trans isomers is based on the through-space interactions of the substituents, which influence the electronic environment and, consequently, the 13C chemical shifts of the carbon atoms in the cyclohexane ring.
Caption: Logical workflow for isomer differentiation using 13C NMR.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural characterization and differentiation of the cis and trans isomers of this compound. The distinct chemical shifts observed for the carbon atoms of the cyclohexane ring provide a clear and reliable method for identifying each isomer. This guide provides the necessary data and protocols to assist researchers in the synthesis, purification, and detailed spectral analysis of this important chemical compound.
Methodological & Application
Application Notes & Protocols: Synthesis of Schiff Bases Using 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of Schiff bases derived from 1,8-Diamino-p-menthane. This compound, a derivative of the renewable resource turpentine, serves as a valuable diamine precursor for creating a variety of Schiff bases.[1] These compounds are notable for their applications in coordination chemistry and, most significantly, as precursors to potent botanical herbicides.[1][2] This guide covers the synthesis, characterization, and known applications, presenting quantitative data in accessible formats.
Introduction and Applications
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone. They are a versatile class of ligands that readily form stable complexes with transition metals, making them significant in coordination chemistry.[3][4]
The use of this compound as the amine source is of particular interest due to its terpene-based structure derived from natural products. The resulting Schiff bases have demonstrated significant potential in two primary areas:
-
Herbicidal Activity: Schiff bases synthesized from cis-1,8-Diamino-p-menthane have shown excellent pre-emergence herbicidal activities against various weeds, such as annual ryegrass. The bioactivity of some derivatives has been found to be comparable to or even higher than commercial herbicides like glyphosate.[5]
-
Coordination Chemistry: As bidentate or tetradentate ligands, these Schiff bases are used to prepare coordination complexes with various metal ions, including Cu(II), Zn(II), Cr(III), Fe(III), and Co(III).[1] These metal complexes are often investigated for enhanced biological activities, such as antimicrobial properties.[3][4][6][7]
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol outlines the general condensation reaction between this compound and an aldehyde.
Materials:
-
This compound (mixture of cis and trans isomers, technical grade, ~85%)
-
Substituted Aldehyde (e.g., benzaldehyde derivatives, salicylaldehyde)
-
Ethanol (Absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 molar equivalent) in absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add the desired aldehyde (2 molar equivalents) dissolved in a minimal amount of ethanol.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. In many cases, stirring for approximately 24 hours at room temperature is sufficient for high conversion (>95%). For less reactive aldehydes, the mixture can be gently refluxed for 2-6 hours.[8]
-
Work-up: Upon completion, partially remove the solvent by vacuum evaporation.
-
Purification: The resulting pure Schiff base product can often be obtained directly after solvent removal or purified further by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Specific Protocol: Synthesis of Herbicidal Schiff Base (Compound 11g)
This protocol is adapted from the synthesis of a highly active herbicidal compound, N,N'-bis(2,6-difluorobenzylidene)-cis-p-menthane-1,8-diamine.
Materials:
-
cis-p-Menthane-1,8-diamine (1.0 g, 5.87 mmol)
-
2,6-Difluorobenzaldehyde (1.75 g, 12.33 mmol)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
Procedure:
-
Dissolve cis-p-menthane-1,8-diamine in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Add 2,6-difluorobenzaldehyde to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
After the reaction is complete, partially remove the ethanol under reduced pressure using a rotary evaporator.
-
The pure Schiff base derivative is obtained upon solvent removal. The reported yield for this reaction is typically high.
Data Presentation
Physical and Chemical Properties
Quantitative data for the starting material, this compound, is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂N₂ | [1] |
| Molecular Weight | 170.30 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 107-126 °C / 10 mmHg | [1] |
| Density | 0.914 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4805 | [1] |
Expected Spectroscopic Data
The following table summarizes the expected characteristic spectroscopic peaks for Schiff bases derived from p-menthane structures, which are crucial for structural confirmation.
| Spectroscopic Method | Functional Group | Expected Chemical Shift / Wavenumber | Reference |
| FT-IR | C=N (Imine stretch) | 1600 - 1630 cm⁻¹ | [9][10] |
| ¹H NMR | -CH=N- (Imine proton) | δ 8.2 - 8.7 ppm (singlet) | [9] |
| ¹³C NMR | -C H=N- (Imine carbon) | δ 158 - 163 ppm | [9] |
Quantitative Biological Activity
The following data demonstrates the pre-emergence herbicidal activity of various Schiff bases derived from cis-1,8-Diamino-p-menthane against annual ryegrass. Lower IC₅₀ values indicate higher potency.
| Compound ID | Aldehyde Precursor | IC₅₀ (Root Growth) [mmol/L] | IC₅₀ (Shoot Growth) [mmol/L] | Reference |
| 11f | 2-Chloro-6-fluorobenzaldehyde | 0.18 | 0.35 | |
| 11g | 2,6-Difluorobenzaldehyde | 0.08 | 0.17 | |
| 11h | 2,6-Dichlorobenzaldehyde | 0.12 | 0.23 | |
| 11j | 2-Trifluoromethylbenzaldehyde | 0.65 | 1.10 | |
| Glyphosate | (Commercial Herbicide) | 0.21 | 0.44 |
Mandatory Visualizations
Caption: General workflow for the synthesis of Schiff bases.
Caption: Logical relationships and applications of the synthesized compounds.
References
- 1. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. biotech-asia.org [biotech-asia.org]
- 5. Synthesis and Herbicidal Activities of p-Menth-3-en-1-amine and Its Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijariie.com [ijariie.com]
- 7. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol [article.sapub.org]
- 9. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,8-Diamino-p-menthane as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,8-Diamino-p-menthane (also known as menthane diamine or MNDA) as a curing agent for epoxy resins. This document details the curing mechanism, presents key performance data, and offers detailed experimental protocols for its application.
Introduction
This compound is a cycloaliphatic primary diamine that serves as an effective curing agent for epoxy resins, particularly for systems based on diglycidyl ether of bisphenol A (DGEBA).[1][2] Its sterically hindered structure offers unique curing characteristics, including a notable degree of partial curing at room temperature followed by vitrification, which allows for a long pot life of over 21 hours.[1] Subsequent thermal curing completes the reaction, resulting in a thermoset polymer with desirable mechanical and thermal properties.[1][2] MNDA-cured DGEBA has been found to exhibit mechanical properties superior to those cured with other diamines like DMHDA.[1]
Curing Mechanism
The curing of epoxy resins with this compound proceeds through a nucleophilic addition reaction between the primary amine groups of MNDA and the epoxide groups of the epoxy resin. Each primary amine group contains two reactive hydrogens, allowing for the formation of a cross-linked network.
The reaction can be described in two main stages:
-
Primary Amine Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine can then react with another epoxide group, leading to the formation of a tertiary amine and another hydroxyl group. This step is crucial for the development of a highly cross-linked, three-dimensional network.
The steric hindrance of the MNDA molecule influences the reaction kinetics.[1][2] At room temperature, the reaction proceeds to a partially cured state (approximately 52%) before the increasing viscosity and vitrification significantly slow down further reactions.[1] Applying heat provides the necessary energy to overcome these steric and diffusional limitations, allowing the cure to proceed to completion.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for a stoichiometric mixture of DGEBA epoxy resin cured with this compound.
| Property | Value | Method | Reference |
| Apparent Activation Energy | 13.3 kCal/Mol | Differential Scanning Calorimetry (DSC) | [1] |
| 12.8 kCal/Mol | Fourier Transform Infrared Spectroscopy (FT-IR) | [1] | |
| Glass Transition Temperature (Tg) | 155 °C | Not Specified | [1] |
| Room Temperature Cure State | 52% | Not Specified | [1] |
| Pot Life | > 21 hours | Not Specified | [1] |
Experimental Protocols
This section provides a general protocol for the preparation and curing of an epoxy resin system using this compound as the curing agent.
Materials and Equipment
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Dow DER 332)
-
This compound (MNDA), technical grade (e.g., from Aldrich)[1]
-
Mixing container and stirring rod
-
Vacuum oven or convection oven
-
Differential Scanning Calorimeter (DSC) for cure characterization (optional)
-
Fourier Transform Infrared (FT-IR) Spectrometer for cure monitoring (optional)
Experimental Workflow
Detailed Procedure
-
Stoichiometric Calculation: Determine the correct stoichiometric ratio of epoxy resin to MNDA. This is based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the MNDA.
-
Mixing: In a suitable container, accurately weigh the calculated amounts of DGEBA epoxy resin and MNDA.[1] Mix the components thoroughly at room temperature until a homogeneous, optically clear mixture is obtained.[1]
-
Degassing (Optional): To remove any entrapped air bubbles from the mixture, place the container in a vacuum chamber and apply a vacuum until the bubbling subsides.
-
Application: Apply the mixed resin to the desired substrate or mold.
-
B-Staging (Room Temperature Cure): Allow the resin to stand at room temperature. During this time, the resin will partially cure and vitrify.[1] Samples can be stored for extended periods (e.g., two months) in this state without a significant advance in the cure state.[1]
-
Thermal Curing: To achieve a fully cured state, the vitrified resin must be heated. Place the sample in an oven and cure at a selected temperature. The isothermal curing behavior has been studied in the range of 100°C to 150°C.[1] A typical cure schedule might involve heating at 150°C for one hour.[2] For complete cure, temperatures above 155°C may be required.[1]
-
Cure Monitoring and Characterization (Optional):
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the heat of reaction and the glass transition temperature (Tg) of the cured sample. A dynamic scan can also be used to determine the activation energy of the curing reaction.[1]
-
Fourier Transform Infrared (FT-IR) Spectroscopy: The extent of the curing reaction can be monitored by observing the decrease in the absorbance of the epoxide peak at approximately 910 cm⁻¹.[1]
-
Safety Precautions
-
This compound is a toxic and corrosive substance.[3] Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[3]
-
Work in a well-ventilated area or under a fume hood.
-
Consult the Safety Data Sheet (SDS) for both the epoxy resin and the curing agent before use.
References
Application Notes and Protocols for CO2 Capture Using 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing concentration of atmospheric carbon dioxide (CO2) is a significant environmental concern. Amine scrubbing is a prominent technology for post-combustion CO2 capture. This document provides detailed application notes and protocols for the experimental setup of CO2 capture using 1,8-Diamino-p-menthane, a promising diamine solvent. This compound, also known as KIER-C3, has shown potential for high CO2 absorption rates and loading capacities, particularly when used as an additive in blended amine solvents.[1][2] These protocols are designed to guide researchers in setting up and conducting laboratory-scale experiments to evaluate the performance of this compound-based solvents for CO2 capture.
Safety Precautions
This compound is a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a fume hood.
-
Hazards: Toxic by inhalation, in contact with skin, and if swallowed. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles or face shield), and a suitable respirator.
-
Handling: Avoid breathing vapors. Do not allow the material to come into contact with skin or eyes. In case of spills, clean up immediately following appropriate safety procedures.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.
Quantitative Data Summary
The following tables summarize the performance of a blended amine solvent containing this compound (KIER-C3) and 2-amino-2-methyl-1-propanol (AMP). The data is derived from studies comparing this blend to other common amine solutions.
Table 1: Comparative CO2 Absorption Rates
| Solvent System | Relative Absorption Rate Increase (%) |
| AMP / this compound vs. AMP / MEA | 9.3% |
| AMP / this compound vs. AMP / NH3 | 31.6% |
Data sourced from studies on blended amine performance.[1][2]
Table 2: Comparative CO2 Loading Ratios
| Solvent System | Relative CO2 Loading Ratio Increase (factor) |
| AMP / this compound vs. AMP / NH3 | 2.0x |
| AMP / this compound vs. AMP / MEA | 3.4x |
Data sourced from studies on blended amine performance.[1][3]
Table 3: Reaction Rate Constant
| Parameter | Value |
| Reaction Rate Constant (k2,AMP/C3) | 7.702 x 10^6 exp (-2248.03/T) |
This equation describes the temperature-dependent reaction rate constant for the blended AMP/1,8-Diamino-p-menthane solution.[1]
Experimental Protocols
Protocol 1: Preparation of Blended Amine Solvent
This protocol describes the preparation of an aqueous solution of 2-amino-2-methyl-1-propanol (AMP) blended with this compound.
Materials:
-
2-amino-2-methyl-1-propanol (AMP)
-
This compound (technical grade)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
Procedure:
-
Determine the desired total amine concentration (e.g., 30 wt%) and the weight ratio of AMP to this compound.
-
In a beaker, add the required amount of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add the calculated amount of AMP to the deionized water while stirring.
-
Subsequently, slowly add the calculated amount of this compound to the solution while continuing to stir.
-
Continue stirring until the solution is homogeneous.
-
Allow the solution to cool to room temperature before use.
Protocol 2: CO2 Absorption Experiment
This protocol outlines the procedure for evaluating the CO2 absorption performance of the prepared amine solvent using a lab-scale bubble column scrubber.[4]
Apparatus:
-
Bubble column scrubber
-
Mass flow controllers for CO2 and N2
-
Gas inlet and outlet ports
-
Temperature controller
-
CO2 gas analyzer
-
pH meter
-
Data acquisition system
Procedure:
-
System Setup: Assemble the bubble column scrubber system as shown in the experimental workflow diagram below.
-
Solvent Loading: Fill the bubble column with a known volume of the prepared amine solvent.
-
Gas Preparation: Prepare a simulated flue gas stream with a specific CO2 concentration (e.g., 15% CO2 in N2) using mass flow controllers.[4]
-
Temperature Control: Set the desired absorption temperature (e.g., 40 °C) using the temperature controller.
-
Absorption Process:
-
Start the flow of the simulated flue gas through the amine solution in the bubble column.
-
Continuously monitor and record the CO2 concentration at the gas inlet and outlet using the CO2 gas analyzer.
-
Monitor and record the temperature and pH of the amine solution throughout the experiment.
-
-
Data Collection: Continue the experiment until the CO2 concentration at the outlet reaches a steady state, indicating that the solvent is saturated.
-
Analysis: Calculate the CO2 absorption capacity (mol CO2 / mol amine), absorption rate, and overall mass transfer coefficient based on the collected data.
Protocol 3: Solvent Regeneration (Desorption)
This protocol describes the regeneration of the CO2-rich amine solvent.
Apparatus:
-
Heating mantle or oil bath
-
Condenser
-
Collection flask for condensed water
-
Temperature controller
Procedure:
-
Transfer Rich Solvent: Transfer the CO2-rich amine solution from the absorber to a regeneration flask.
-
Heating: Heat the solution to the desired regeneration temperature (e.g., 100-120 °C) using a heating mantle or oil bath.[4]
-
Desorption: As the solution is heated, the absorbed CO2 will be released.
-
Condensation: Pass the released gas stream through a condenser to separate any water vapor from the CO2.
-
Monitoring: Continue heating until the release of CO2 ceases, indicating that the solvent has been regenerated.
-
Analysis: Analyze the regenerated (lean) amine solution for its remaining CO2 loading to determine the regeneration efficiency. The regenerated solvent can be reused for subsequent absorption cycles.
Visualizations
Chemical Reaction Pathway
The reaction of diamines with CO2 typically proceeds through the formation of a zwitterion intermediate, followed by deprotonation to form a carbamate.[5]
Caption: Reaction of this compound with CO2.
Experimental Workflow
The following diagram illustrates the workflow for the CO2 capture and regeneration experiment.
Caption: CO2 capture and regeneration workflow.
Logical Relationship of Key Parameters
This diagram illustrates the logical relationships between key experimental parameters and performance indicators.
Caption: Key parameter relationships in CO2 capture.
References
- 1. Absorption characteristics of new solvent based on a blend of AMP and this compound for CO2 absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption characteristics of new solvent based on a blend of AMP and this compound for CO2 absorption. | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Herbicidal Activity of 1,8-Diamino-p-menthane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the herbicidal activity of 1,8-Diamino-p-menthane derivatives. The information is based on published research and is intended to guide further investigation and development of this class of compounds as potential herbicides.
Introduction
This compound, a diamine derived from turpentine, serves as a precursor for the synthesis of various derivatives with potential biological activities. Notably, Schiff base and secondary amine derivatives of cis-1,8-p-menthane-diamine have demonstrated significant herbicidal properties against various weed species.[1][2] Research indicates that these compounds can exhibit post-emergence herbicidal effects, with some derivatives showing efficacy comparable or superior to commercial herbicides such as glyphosate and diuron.[1][3] The structural modifications of the this compound backbone play a crucial role in determining the extent of their herbicidal activity.
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of this compound derivatives has been evaluated against common weeds like barnyard grass (Echinochloa crus-galli) and rape (Brassica napus). The following tables summarize the reported quantitative data on the inhibition of root and shoot growth.
Table 1: Post-emergence Herbicidal Activity of sec-p-Menthane-7-amine Derivatives against Barnyard Grass [1]
| Compound | Concentration (mmol L⁻¹) | Inhibition of Root Growth (%) | Inhibition of Shoot Growth (%) |
| 3p | 1.0 | 89.5 | 85.1 |
| 3r | 1.0 | 87.2 | 83.7 |
| 3u | 1.0 | 92.3 | 88.9 |
| 3w | 1.0 | 91.8 | 87.6 |
| Glyphosate | 1.0 | 22.8 | 20.7 |
Table 2: Post-emergence Herbicidal Activity of sec-p-Menthane-7-amine Derivatives against Rape [1]
| Compound | Concentration (mmol L⁻¹) | Inhibition of Root Growth (%) | Inhibition of Shoot Growth (%) |
| 3q | 1.0 | 93.2 | 90.5 |
| 3v | 1.0 | 95.1 | 92.8 |
| 3w | 1.0 | 94.7 | 91.3 |
| 3x | 1.0 | 92.5 | 89.8 |
| Diuron | 1.0 | 16.6 | 13.5 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the herbicidal activity of this compound derivatives.
Synthesis of sec-p-Menthane-7-amine Derivatives[2]
This protocol outlines the synthesis of secondary amine derivatives of p-menthane, which have shown significant herbicidal activity.
Materials:
-
p-Menthane-7-aldehyde
-
Primary amines
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve p-menthane-7-aldehyde (1.0 eq) and a primary amine (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 2-4 hours to form the corresponding Schiff base.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired sec-p-menthane-7-amine derivative.
-
Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and HRMS.
Post-emergence Herbicidal Activity Assay (Culture Dish Method)[2][4]
This assay evaluates the herbicidal effect of the compounds on weed seedlings after they have emerged.
Materials:
-
Test compounds
-
Dimethylformamide (DMF)
-
Tween-80
-
Distilled water
-
Weed seeds (e.g., barnyard grass, rape)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound by dissolving 100 mg in 10 mL of DMF.
-
In a 1 L volumetric flask, add the stock solution and 1 g of Tween-80 as an emulsifier. Dilute with distilled water to the final volume to achieve the desired test concentration (e.g., 100 mg L⁻¹).
-
Soak weed seeds in warm water for 15 hours at 28 °C before use.
-
Place two layers of filter paper in each Petri dish.
-
Add 8 mL of the test compound solution to each dish. For the control group, use a solution containing the same concentration of DMF and Tween-80 without the test compound.
-
Place 10 germinated seeds in each Petri dish.
-
Incubate the dishes in the dark at 28 °C for 120 hours.
-
Measure the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(Length of control - Length of treated) / Length of control] x 100
Crop Safety Assay[2]
This assay assesses the phytotoxicity of the compounds on various crop species.
Materials:
-
Test compounds
-
Crop seeds (e.g., rice, wheat, sorghum, maize, peanut, cucumber, radish)
-
Solutions and materials as described in the post-emergence herbicidal activity assay.
Procedure:
-
Prepare the test solution at a concentration of 100 mg L⁻¹ as described previously.
-
Soak crop seeds in warm water for 15 hours at 28 °C.
-
Add 8 mL of the test solution to Petri dishes lined with filter paper.
-
Place 10 seeds of each crop species in the respective dishes.
-
Incubate in the dark at 28 °C for 120 hours.
-
Visually evaluate crop safety and rate on a scale of 0 to 100, where 0 represents no damage and 100 represents complete death of the seedlings.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action and the signaling pathways affected by this compound derivatives have not been extensively elucidated in the reviewed literature. While their herbicidal effects are evident, the specific biochemical targets within the plant remain an area for future research.[4][5] Further studies are required to determine if these compounds inhibit specific enzymes, disrupt photosynthetic pathways, or interfere with other vital physiological processes in weeds.
Visualizations
Experimental Workflow for Herbicidal Activity Screening
Caption: Workflow for Synthesis and Herbicidal Screening.
This diagram illustrates the general workflow from the synthesis of this compound derivatives to their biological evaluation and the identification of lead compounds for further development.
References
- 1. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Polyurethane Synthesis using 1,8-Diamino-p-menthane as a Chain Extender
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of polyurethanes utilizing the bio-based curative, 1,8-Diamino-p-menthane (PMDA). The protocol is based on a common two-step synthesis method for polyurethane elastomers, which involves the formation of an isocyanate-terminated prepolymer followed by chain extension with a diamine. This method allows for the tailored synthesis of poly(urethane-urea) elastomers with unique properties imparted by the bulky, cycloaliphatic structure of PMDA.
Introduction
Polyurethanes are a versatile class of polymers with a wide range of applications in the biomedical field, including in drug delivery systems, due to their biocompatibility and tunable mechanical properties.[1][2][3] The synthesis typically involves the reaction of a diisocyanate with a polyol to form a prepolymer, which is then reacted with a chain extender, such as a diamine, to form the final high molecular weight polymer.[4][5] The use of diamine chain extenders results in the formation of urea linkages, which can provide superior thermal and mechanical properties to the resulting poly(urethane-urea) elastomers.[4]
This compound (PMDA) is a bio-based primary alicyclic diamine derived from turpentine, a renewable resource.[4] Its use as a curative or chain extender in polyurethane synthesis is of growing interest as a sustainable alternative to petroleum-based diamines.[4] The rigid and sterically hindered structure of PMDA is expected to influence the final properties of the polyurethane, potentially leading to materials with unique thermal and mechanical characteristics.
Materials and Properties
A summary of the key components and their relevant properties for this synthesis is provided in the table below.
| Component | Chemical Name | Molecular Weight ( g/mol ) | Equivalent Weight (g/eq) | Form | Key Properties |
| Prepolymer | Isocyanate-terminated polyether or polyester | Varies | Varies based on %NCO | Liquid | NCO content is critical for stoichiometry |
| Chain Extender | This compound (PMDA) | 170.30 | 85.15 | Liquid | Bio-based, cycloaliphatic diamine |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMAc) | 73.09 / 87.12 | - | Liquid | Used to control viscosity and facilitate mixing |
Note: The properties of the isocyanate prepolymer will vary depending on the specific diisocyanate and polyol used in its synthesis. The isocyanate content (%NCO) must be known to calculate the correct stoichiometric amount of the diamine chain extender.
Experimental Protocol: Two-Step Polyurethane Synthesis
This protocol details the synthesis of a poly(urethane-urea) elastomer using a pre-synthesized isocyanate-terminated prepolymer and this compound as the chain extender.
1. Materials and Equipment:
-
Isocyanate-terminated prepolymer (e.g., MDI-based polyether prepolymer)
-
This compound (PMDA)
-
Anhydrous solvent (e.g., DMF or DMAc)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating mantle with temperature controller
-
Vacuum oven
-
Casting mold (e.g., Teflon or silicone)
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
2. Prepolymer Preparation (Step 1 - if not using a commercial prepolymer):
-
Typically, a diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) is reacted with a polyol (e.g., Polytetrahydrofuran - PTHF) in a 2:1 molar ratio under a nitrogen atmosphere at approximately 80°C for 2-4 hours to form the isocyanate-terminated prepolymer. The reaction progress can be monitored by titrating for the isocyanate content (%NCO).
3. Chain Extension with this compound (Step 2):
a. Stoichiometric Calculation:
The amount of this compound required is calculated based on the isocyanate content (%NCO) of the prepolymer to achieve a desired stoichiometric ratio (typically 0.95 to 1.05). The calculation is as follows:
Mass of PMDA = (Mass of Prepolymer × %NCO / 42.02) × Equivalent Weight of PMDA
Where 42.02 g/mol is the molecular weight of the NCO group.
b. Procedure:
-
Degas the isocyanate-terminated prepolymer in a vacuum oven at 60-80°C for at least one hour to remove any dissolved gases.
-
Transfer the degassed prepolymer to the three-neck flask and dissolve it in a minimal amount of anhydrous solvent to achieve a manageable viscosity.
-
Heat the prepolymer solution to the desired reaction temperature (typically 50-70°C) under a gentle nitrogen purge.
-
Prepare a solution of the calculated amount of this compound in the anhydrous solvent.
-
Slowly add the PMDA solution to the stirred prepolymer solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Once the reaction is complete, pour the polymer solution into a pre-heated and release-agent-treated mold.
-
Cure the cast polymer in a vacuum oven at 80-100°C for 12-24 hours to remove the solvent and complete the curing process.
-
After curing, allow the mold to cool to room temperature before demolding the polyurethane elastomer.
-
For optimal properties, post-cure the demolded elastomer at room temperature for 7 days before characterization.
Characterization Data (Illustrative)
The following table presents illustrative data for the expected properties of a polyurethane synthesized with this compound as a chain extender. Actual values will depend on the specific prepolymer and reaction conditions used.
| Property | Test Method | Illustrative Value |
| Mechanical Properties | ||
| Tensile Strength | ASTM D412 | 25 - 40 MPa |
| Elongation at Break | ASTM D412 | 300 - 500 % |
| Shore A Hardness | ASTM D2240 | 80 - 95 |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | DSC | -30 to -50 °C |
| Decomposition Temperature (Td, 5% weight loss) | TGA | > 300 °C |
Visualizations
Chemical Reaction Pathway
Caption: General reaction scheme for polyurethane-urea synthesis.
Experimental Workflow
Caption: Workflow for polyurethane synthesis and processing.
Potential Applications in Drug Development
Polyurethanes are extensively studied for various drug delivery applications.[6][7][8] Their segmented structure allows for the tuning of properties to control drug release kinetics.[1] While specific studies on polyurethanes derived from this compound for drug delivery are not widely available, the unique properties imparted by this bio-based diamine could be advantageous. The hydrophobic and rigid nature of the p-menthane structure may influence drug encapsulation efficiency and release profiles for hydrophobic drugs. Potential areas of application include:
-
Controlled Release Matrices: The polyurethane can act as a matrix for the sustained release of therapeutic agents.
-
Biomedical Implants and Devices: The tailored mechanical properties could be suitable for creating drug-eluting implants.
-
Nanoparticle-based Drug Delivery: Polyurethanes can be formulated into nanoparticles for targeted drug delivery.[6]
Further research is required to fully elucidate the potential of this compound based polyurethanes in the field of drug development. The protocols provided here offer a foundational method for the synthesis of these novel biomaterials for such exploratory studies.
References
- 1. Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Coordination Complexes of Schiff Bases from 1,8-Diamino-p-menthane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 1,8-diamino-p-menthane, a chiral diamine, and their coordination complexes with various transition metals are a subject of growing interest in medicinal and coordination chemistry. These compounds are recognized for their potential as therapeutic agents, demonstrating a range of biological activities, including antimicrobial and anticancer properties. The structural versatility of the Schiff base ligands, combined with the diverse coordinating abilities of metal ions, allows for the fine-tuning of their physicochemical and pharmacological profiles. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of these promising coordination complexes.
Applications in Drug Development
Coordination complexes of Schiff bases derived from this compound are being explored for various therapeutic applications:
-
Antimicrobial Agents: The metal complexes often exhibit enhanced antimicrobial activity compared to the free Schiff base ligands.[1] This is attributed to the chelation theory, which suggests that the coordination of a metal ion to a ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of microorganisms.
-
Anticancer Agents: While specific data for this compound Schiff base complexes is still emerging, related Schiff base complexes have shown significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes involved in cancer cell proliferation.
-
Catalysis: The structural features of these complexes also make them potential catalysts in various organic transformations.
Experimental Protocols
Synthesis of Schiff Base Ligand: 1,8-bis[3-(2-hydroxy-1-naphthaldimine)-p-menthane] (damnaf)
This protocol is adapted from the synthesis described by Keskioğlu et al.[1]
Materials:
-
This compound
-
2-Hydroxy-1-naphthaldehyde
-
Ethanol
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 2-hydroxy-1-naphthaldehyde (2 mmol) in 30 mL of ethanol.
-
Add the ethanolic solution of 2-hydroxy-1-naphthaldehyde dropwise to the solution of this compound with continuous stirring.
-
Reflux the resulting mixture for 2 hours.
-
Allow the solution to cool to room temperature.
-
The precipitated yellow product is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of the Schiff base ligand (damnaf).
Synthesis of Metal(III) Complexes: [M(damnaf)]Cl·nH₂O (M = Cr, Fe, Co)
This protocol is adapted from the synthesis described by Keskioğlu et al.[1]
Materials:
-
Schiff base ligand (damnaf)
-
CrCl₃·6H₂O, FeCl₃·6H₂O, or CoCl₂·6H₂O
-
Ethanol
Procedure:
-
Dissolve the Schiff base ligand (damnaf) (1 mmol) in 40 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the respective metal salt (CrCl₃·6H₂O, FeCl₃·6H₂O, or CoCl₂·6H₂O) (1 mmol) in 20 mL of ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the hot solution of the Schiff base ligand with continuous stirring.
-
Reflux the mixture for 3 hours.
-
Allow the solution to cool to room temperature.
-
The precipitated metal complex is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.
Diagram of Complexation Workflow
Caption: General workflow for the synthesis of metal complexes.
Characterization Techniques
The synthesized ligand and its metal complexes should be characterized by a variety of analytical and spectroscopic techniques to confirm their structure and purity.
-
Elemental Analysis (C, H, N): To determine the empirical formula.
-
FT-IR Spectroscopy: To identify the functional groups and confirm the coordination of the Schiff base to the metal ion. Key vibrations to monitor include the C=N (azomethine) and phenolic C-O stretching frequencies.
-
UV-Vis Spectroscopy: To study the electronic transitions and provide information about the geometry of the complexes.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the diamagnetic complexes in solution.
-
Molar Conductance Measurements: To determine the electrolytic nature of the complexes.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of the paramagnetic complexes.
-
Thermogravimetric Analysis (TGA): To study the thermal stability and determine the presence of coordinated or lattice water molecules.
Antimicrobial Activity Assay: Disc Diffusion Method
Materials:
-
Test microorganisms (e.g., Escherichia coli, Yersinia enterocolitica, Bacillus megaterium, Bacillus subtilis, Bacillus cereus, Candida albicans)[1]
-
Nutrient agar medium
-
Sterile filter paper discs
-
Synthesized compounds (ligand and complexes) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal discs (positive controls)
-
Solvent-only disc (negative control)
Procedure:
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar plates uniformly with the test microorganism.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds.
-
Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Anticancer Activity Assay: MTT Assay
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Normal cell line (for cytotoxicity comparison)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Standard anticancer drug (e.g., cisplatin)
Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a standard drug. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Physicochemical and Analytical Data of the Schiff Base (damnaf) and its Metal Complexes[1]
| Compound | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Yield (%) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | µeff (B.M.) |
| damnaf | C₃₂H₃₂N₂O₂ | 476.61 | Yellow | 185 | 85 | 5.2 | - |
| [Cr(damnaf)]Cl·3H₂O | [Cr(C₃₂H₃₀N₂O₂)]Cl·3H₂O | 614.13 | Brown | >300 | 75 | 65.4 | 3.85 |
| [Fe(damnaf)(H₂O)₂]Cl | [Fe(C₃₂H₃₀N₂O₂)(H₂O)₂]Cl | 601.95 | Brown | >300 | 78 | 68.2 | 5.90 |
| [Co(damnaf)]Cl·2H₂O | [Co(C₃₂H₃₀N₂O₂)]Cl·2H₂O | 605.04 | Brown | >300 | 80 | 70.1 | Diamagnetic |
Table 2: Selected FT-IR Spectral Data (cm⁻¹) of the Schiff Base (damnaf) and its Metal Complexes[1]
| Compound | ν(O-H) | ν(C-H) aromatic | ν(C=N) azomethine | ν(C-O) phenolic |
| damnaf | 3435 | 3045 | 1625 | 1205 |
| [Cr(damnaf)]Cl·3H₂O | - | 3044 | 1623 | 1196 |
| [Fe(damnaf)(H₂O)₂]Cl | - | 3070 | 1621 | 1192 |
| [Co(damnaf)]Cl·2H₂O | - | 3063 | 1621 | 1201 |
Table 3: Electronic Spectral Data (nm) of the Schiff Base (damnaf) and its Metal Complexes in DMF[1]
| Compound | Ligand Bands (π→π, n→π) | d-d Transitions |
| damnaf | 290, 350, 420 | - |
| [Cr(damnaf)]Cl·3H₂O | 295, 360, 430 | 550, 650 |
| [Fe(damnaf)(H₂O)₂]Cl | 292, 355, 425 | 580, 680 |
| [Co(damnaf)]Cl·2H₂O | 298, 365, 435 | 560, 660 |
Table 4: Antimicrobial Activity of the Schiff Base (damnaf) and its Metal Complexes (Zone of Inhibition in mm)[1]
| Compound | E. coli | Y. enterocolitica | B. megaterium | B. subtilis | B. cereus | C. albicans |
| damnaf | 10 | 11 | 12 | 11 | 10 | 9 |
| [Cr(damnaf)]Cl·3H₂O | 13 | 14 | 15 | 14 | 13 | 12 |
| [Fe(damnaf)(H₂O)₂]Cl | 12 | 13 | 14 | 13 | 12 | 11 |
| [Co(damnaf)]Cl·2H₂O | 14 | 15 | 16 | 15 | 14 | 13 |
Note: No quantitative data for anticancer activity of Schiff base complexes specifically derived from this compound was found in the searched literature. This represents a potential area for future research.
Signaling Pathways and Logical Relationships
Diagram of Potential Drug Action Logic
References
Application of 1,8-Diamino-p-menthane in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane (also known as p-menthane-1,8-diamine or PMDA) is a versatile alicyclic primary diamine.[1][2] Derived from turpentine, a renewable resource obtained from pine trees, it presents a bio-based building block for polymer synthesis.[2] Its unique structure, featuring a cyclohexane ring and two primary amine groups, one of which is attached to a tertiary carbon, imparts distinct properties to the polymers it forms. This document outlines the key applications of this compound in polymer chemistry, specifically as a monomer for polyurethanes and a curing agent for epoxy resins, and provides detailed protocols for its use.
Chemical Structure
This compound exists as a mixture of cis and trans isomers. The spatial arrangement of the amine groups relative to the cyclohexane ring influences the reactivity and the final properties of the resulting polymers.
References
Application Notes and Protocols for the Use of 1,8-p-Menthanediamine as a Monomer in Polyamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-p-Menthanediamine (PMD), a bio-based diamine derived from terpenes, presents a sustainable building block for the synthesis of novel polyamides.[1] Its unique cycloaliphatic structure, originating from natural sources like pine, offers the potential to create polymers with distinct thermal, mechanical, and biodegradable properties compared to their petroleum-based counterparts.[2] These characteristics make PMD-based polyamides attractive candidates for a range of applications, including high-performance engineering plastics, and advanced biomedical materials for drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyamides using 1,8-p-Menthanediamine as a key monomer.
Key Properties of 1,8-p-Menthanediamine
A thorough understanding of the monomer's properties is crucial for designing polymerization reactions and predicting the characteristics of the resulting polyamide.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₂N₂ | |
| Molecular Weight | 170.30 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 107-126 °C at 10 mmHg | |
| Melting Point | -45 °C | |
| Density | 0.914 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4805 |
Polymerization Reactions
Polyamides are typically synthesized through step-growth polymerization, where a diamine reacts with a dicarboxylic acid or a derivative, such as a diacid chloride.[3] The choice of polymerization method can significantly influence the properties of the final polymer.
Melt Polycondensation
This method involves the direct reaction of 1,8-p-Menthanediamine with a dicarboxylic acid at elevated temperatures, typically under a vacuum to remove the water byproduct and drive the reaction to completion.
Workflow for Melt Polycondensation:
Caption: Workflow for the synthesis of polyamides via melt polycondensation.
Interfacial Polymerization
Interfacial polymerization is a low-temperature method where the reaction occurs at the interface of two immiscible liquids.[4] One phase contains the diamine, and the other contains the diacid chloride. This technique is particularly useful for producing polymer films or fibers.[5]
Workflow for Interfacial Polymerization:
Caption: Workflow for the synthesis of polyamides via interfacial polymerization.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Protocol 1: Melt Polycondensation of Polyamide from 1,8-p-Menthanediamine and Sebacic Acid
This protocol describes the synthesis of a polyamide from 1,8-p-Menthanediamine and sebacic acid.
Materials:
-
1,8-p-Menthanediamine (technical grade, 85%)
-
Sebacic acid
-
Deionized water
-
High-pressure autoclave with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Nylon Salt Preparation:
-
In a beaker, dissolve equimolar amounts of 1,8-p-Menthanediamine and sebacic acid in deionized water to form a concentrated salt solution.
-
Adjust the pH of the solution to approximately 7.0 using either the diamine or the diacid.
-
-
Polycondensation:
-
Transfer the nylon salt solution to a high-pressure autoclave.
-
Purge the autoclave with nitrogen gas to remove any oxygen.
-
Gradually heat the autoclave to around 220°C while maintaining a pressure of about 250 psi. This initiates the polycondensation and facilitates the removal of water.
-
After the initial water has been removed, slowly increase the temperature to approximately 260°C while gradually reducing the pressure to atmospheric pressure, and then to a vacuum. This helps to remove the remaining water and drive the polymerization to completion.
-
-
Polymer Isolation:
-
Once the desired viscosity is achieved, extrude the molten polymer from the autoclave into a strand.
-
Cool the polymer strand in a water bath.
-
Pelletize the cooled strand for subsequent characterization and processing.
-
Protocol 2: Interfacial Polymerization of Polyamide from 1,8-p-Menthanediamine and Sebacoyl Chloride
This protocol details the synthesis of a polyamide film at the interface of two immiscible liquids.[5]
Materials:
-
1,8-p-Menthanediamine (technical grade, 85%)
-
Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane
-
Deionized water
-
Beaker (150 mL)
-
Forceps
Procedure:
-
Preparation of Solutions:
-
Aqueous Phase: Prepare a solution of 0.5 M 1,8-p-Menthanediamine in 0.5 M aqueous sodium hydroxide.
-
Organic Phase: Prepare a solution of 0.2 M sebacoyl chloride in hexane.
-
-
Polymerization:
-
Pour the aqueous 1,8-p-Menthanediamine solution into a 150 mL beaker.
-
Carefully and slowly pour the organic sebacoyl chloride solution down the side of the tilted beaker (or down a glass rod) to form a distinct layer on top of the aqueous phase. Minimize mixing of the two layers.
-
A film of the polyamide will form instantly at the interface of the two solutions.
-
-
Polymer Isolation:
-
Using forceps, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous "rope" of the polyamide can be drawn.
-
Wash the collected polyamide thoroughly with deionized water and then with ethanol to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Characterization of Polyamides
The synthesized polyamides should be characterized to determine their structure, molecular weight, and physical properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of amide bond formation (N-H and C=O stretching).[6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the polymer's chemical structure.[3][6] |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm).[8][9] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature (Td).[7][9] |
| Tensile Testing | Determination of mechanical properties such as tensile strength, Young's modulus, and elongation at break.[8] |
Illustrative Data for a Polyamide from 1,8-p-Menthanediamine and Sebacic Acid
The following table presents expected ranges for the properties of a polyamide synthesized from 1,8-p-Menthanediamine and sebacic acid, based on data from similar bio-based polyamides.[10] Actual values will depend on the specific polymerization conditions.
| Property | Expected Range |
| Number-Average Molecular Weight (Mn) | 10,000 - 40,000 g/mol |
| Glass Transition Temperature (Tg) | 50 - 80 °C |
| Melting Temperature (Tm) | 180 - 220 °C |
| Decomposition Temperature (Td at 10% weight loss) | > 400 °C |
| Tensile Strength | 50 - 80 MPa |
| Young's Modulus | 1.5 - 2.5 GPa |
Applications in Drug Development
The unique properties of polyamides derived from 1,8-p-Menthanediamine make them promising for various biomedical applications.
Potential Drug Delivery Applications:
Caption: Potential applications of 1,8-p-Menthanediamine-based polyamides in drug delivery.
-
Controlled Release: The biodegradability of these polyamides can be tailored to control the release rate of encapsulated therapeutic agents.
-
Targeted Drug Delivery: The polymer backbone can be functionalized to attach targeting ligands for site-specific drug delivery, potentially reducing side effects and increasing therapeutic efficacy.
-
Biocompatible Implants and Scaffolds: Their mechanical properties and biocompatibility make them suitable for use in medical implants and as scaffolds for tissue engineering. The terpene-based nature of the monomer may offer unique biological interactions.[11]
Further research into the in-vivo and in-vitro degradation profiles, biocompatibility, and drug-polymer interactions of polyamides derived from 1,8-p-Menthanediamine is warranted to fully explore their potential in the field of drug development.
References
- 1. alderbioinsights.co.uk [alderbioinsights.co.uk]
- 2. Polyamides from terpenes - New biobased class of polyamides [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. O670: Prep Notes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 6. researchgate.net [researchgate.net]
- 7. ijert.org [ijert.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Synthesis of Metal-Organic Frameworks Functionalized with 1,8-Diamino-p-menthane for Potential Applications in Gas Sorption and Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The incorporation of amine functionalities into MOFs has been shown to significantly enhance their affinity for CO2 and their performance in various catalytic applications.
This document provides a detailed protocol for the functionalization of a pre-synthesized Metal-Organic Framework with 1,8-Diamino-p-menthane via post-synthetic modification (PSM). This aliphatic diamine, with its distinct stereochemistry and reactive amine groups, offers the potential to create MOFs with unique structural and functional properties. While the direct synthesis of MOFs using this compound as a primary building block is not yet widely reported, the PSM approach provides a reliable method to introduce this ligand into a well-characterized framework. This protocol is based on established methods for the amine functionalization of MOFs, particularly the MOF-74 series, which possess open metal sites suitable for coordination with the diamine.
Experimental Protocols
This section details the necessary materials, instrumentation, and step-by-step procedures for the synthesis of the parent MOF (Mg-MOF-74) and its subsequent post-synthetic modification with this compound.
Materials
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (H₄DOBDC)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
This compound
-
Toluene
Instrumentation
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
-
Gas sorption analyzer (for N₂ and CO₂ adsorption)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Solvothermal synthesis reactor (autoclave)
-
Schlenk line and glassware for inert atmosphere operations
-
Centrifuge
-
Vacuum oven
Protocol 1: Synthesis of Mg-MOF-74 (Parent MOF)
-
Preparation of the Precursor Solution: In a glass beaker, dissolve 1.28 g of Mg(NO₃)₂·6H₂O and 0.396 g of H₄DOBDC in a solvent mixture of 100 mL of DMF, 5 mL of ethanol, and 5 mL of deionized water.
-
Solvothermal Synthesis: Transfer the solution to a 125 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 125 °C for 24 hours.
-
Isolation and Washing: After cooling the autoclave to room temperature, decant the mother liquor. Wash the resulting crystalline powder with fresh DMF three times, followed by a solvent exchange with methanol three times over a period of 24 hours.
-
Activation: Decant the methanol and dry the product under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores. The resulting activated Mg-MOF-74 is ready for post-synthetic modification.
Protocol 2: Post-Synthetic Modification with this compound
-
Preparation of the Diamine Solution: In a Schlenk flask under an inert atmosphere (N₂ or Ar), prepare a 0.1 M solution of this compound in dry toluene.
-
Grafting of the Diamine: Add 200 mg of activated Mg-MOF-74 to the Schlenk flask containing the diamine solution.
-
Reaction: Stir the suspension at 80 °C for 24 hours under an inert atmosphere.
-
Washing: After the reaction, allow the mixture to cool to room temperature. Decant the diamine solution and wash the functionalized MOF thoroughly with fresh toluene to remove any unreacted diamine. Subsequently, wash with methanol to remove the toluene.
-
Drying: Dry the final product, denoted as 1,8-dmp-Mg-MOF-74, under vacuum at 100 °C for 12 hours.
Data Presentation
The following table summarizes representative quantitative data for the parent Mg-MOF-74 and expected values for the this compound functionalized MOF, based on literature data for analogous amine-functionalized frameworks.
| Property | Mg-MOF-74 (Parent) | 1,8-dmp-Mg-MOF-74 (Expected) |
| BET Surface Area (m²/g) | ~1350 | 900 - 1100 |
| Pore Volume (cm³/g) | ~0.55 | 0.35 - 0.45 |
| Pore Diameter (Å) | ~11 | ~9 - 10 |
| CO₂ Uptake (mmol/g, 1 bar, 298 K) | ~2.5 | 3.0 - 4.5 |
| Thermal Stability (°C) | ~400 | ~350 |
Note: The expected values for the functionalized MOF are estimates based on typical changes observed upon post-synthetic modification with aliphatic diamines. Actual values will depend on the grafting density and specific experimental conditions.
Mandatory Visualization
Diagram 1: Experimental Workflow for Post-Synthetic Modification
Caption: Workflow for the synthesis of Mg-MOF-74 and its post-synthetic modification.
Diagram 2: Logical Relationships in Amine-Functionalized MOFs
Application Notes and Protocols for 1,8-Diamino-p-menthane in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diamino-p-menthane, a chiral diamine derived from the natural terpene limonene, presents a unique structural scaffold for the development of novel ligands for asymmetric catalysis. Its rigid, sterically defined cyclohexane backbone, substituted with two primary amine functionalities at the 1 and 8 positions, offers a C2-symmetric chiral environment that can be exploited for the synthesis of enantiomerically enriched products. This diamine is a versatile precursor for the synthesis of various Schiff base ligands, which can then be coordinated with a range of transition metals to form chiral catalysts.[1][2][3] These catalysts have potential applications in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
This document provides detailed protocols for the synthesis of Schiff base ligands from this compound and general application guidelines for their use in asymmetric catalysis, based on established methodologies for analogous chiral diamine systems.
Synthesis of Chiral Schiff Base Ligands from this compound
The primary application of this compound in the context of catalysis is its use as a scaffold for the synthesis of chiral Schiff base ligands.[1][3] These ligands are readily prepared through the condensation of the diamine with two equivalents of a suitable aldehyde or ketone. The resulting tetradentate ligands can then be used to form stable complexes with various transition metals.
Protocol: Synthesis of a Salen-type Ligand from this compound and Salicylaldehyde
This protocol describes the synthesis of a common type of Schiff base ligand, often referred to as a Salen-type ligand, which is known to form stable complexes with a variety of metals.
Materials:
-
This compound (mixture of cis and trans isomers)
-
Salicylaldehyde (2 equivalents)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
To this solution, add salicylaldehyde (2.0 eq) dropwise while stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base ligand will often precipitate out of the solution as a crystalline solid.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Dry the purified ligand under vacuum to remove any residual solvent.
Characterization:
The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: Synthesis of a Schiff Base Ligand.
Application in Asymmetric Catalysis: General Guidelines
While specific literature on the catalytic applications of this compound derived ligands is limited, their structural similarity to other successful chiral diamine ligands suggests their potential in various asymmetric reactions. The following section provides a generalized protocol for the asymmetric transfer hydrogenation of a ketone, a common benchmark reaction for new chiral catalysts.
Application Note: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Ruthenium(II) complexes bearing chiral diamine ligands are particularly effective catalysts for this transformation. A hypothetical catalytic system using a Schiff base ligand derived from this compound is outlined below.
Experimental Protocol (General Procedure):
In situ Catalyst Formation:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the chiral Schiff base ligand derived from this compound (0.011 mmol) and [RuCl₂(p-cymene)]₂ (0.005 mmol).
-
Add a degassed solvent, such as isopropanol (5 mL).
-
Stir the mixture at 80 °C for 20-30 minutes to facilitate the formation of the active catalyst.
Catalytic Reduction:
-
Cool the catalyst solution to room temperature.
-
Add the ketone substrate (1.0 mmol).
-
Add a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 molar ratio) or isopropanol.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the conversion by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC.
Caption: General Catalytic Cycle for ATH.
Data Presentation
Systematic screening of reaction conditions is crucial for optimizing the performance of a new catalytic system. The following table provides a template for recording and comparing quantitative data from such screening experiments.
Table 1: Screening of Reaction Parameters for Asymmetric Transfer Hydrogenation
| Entry | Ligand | Metal Precursor | Substrate | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | L1 | [RuCl₂(p-cymene)]₂ | Acetophenone | iPrOH | 25 | 12 | |||
| 2 | L1 | [RuCl₂(p-cymene)]₂ | Acetophenone | DCM | 25 | 12 | |||
| 3 | L2 | [RuCl₂(p-cymene)]₂ | Acetophenone | iPrOH | 25 | 12 | |||
| 4 | L1 | [Ir(Cp*)Cl₂]₂ | Acetophenone | iPrOH | 25 | 12 |
L1 and L2 represent different Schiff base ligands derived from this compound.
Conclusion
This compound serves as a readily available and structurally interesting chiral building block for the synthesis of new ligands for asymmetric catalysis. While the catalytic applications of its derivatives are not yet widely reported, the protocols and guidelines presented here offer a solid foundation for researchers to explore their potential in a range of enantioselective transformations. The development of catalysts based on this terpene-derived scaffold could provide new and efficient routes to valuable chiral molecules for the pharmaceutical and fine chemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,8-Diamino-p-menthane Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of cis and trans isomers of 1,8-Diamino-p-menthane.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating cis and trans isomers of this compound?
A1: The primary methods for separating geometric isomers like those of this compound are fractional crystallization and chromatography (e.g., HPLC, GC). The choice of method depends on the scale of purification, the required purity, and the physicochemical differences between the isomers. For instance, fractional crystallization is often employed for larger scale separations where there is a significant difference in solubility between the isomers.[1]
Q2: My attempts at fractional crystallization are not yielding pure isomers. What could be the problem?
A2: Several factors can affect the efficiency of fractional crystallization. These include the choice of solvent, the cooling rate, and the presence of impurities. If the isomers have very similar solubilities in the chosen solvent, separation will be difficult. It is also possible that the isomers co-crystallize or form a solid solution.
Q3: Which chromatographic method is best suited for separating these isomers?
A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effective. HPLC is a versatile technique that can be used for both analytical and preparative scale separations.[2] GC is suitable for thermally stable and volatile compounds. The choice between them will depend on the specific properties of the diamine isomers and the available equipment.
Q4: Can I use derivatization to improve the separation of the isomers?
A4: Yes, derivatization can be a very effective strategy. Converting the diamines into derivatives, such as their dihydrochloride salts, can alter their physical properties (e.g., solubility, volatility) and facilitate separation by methods like fractional crystallization.[3]
Troubleshooting Guides
Fractional Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Purity of Isolated Isomer | Solvent choice is not optimal; solubility difference between isomers is too small in the selected solvent. | Screen a variety of solvents or solvent mixtures to maximize the solubility difference. |
| Cooling rate is too fast, leading to co-precipitation. | Employ a slower, more controlled cooling process to allow for selective crystallization. | |
| Poor Recovery of the Desired Isomer | The desired isomer is too soluble in the mother liquor. | Adjust the solvent volume or the final temperature of crystallization to decrease solubility. Consider using an anti-solvent. |
| Oily Precipitate or No Crystallization | Supersaturation is not achieved, or the compound is "oiling out". | Increase the initial concentration, or try a different solvent system. Seeding with a pure crystal of the desired isomer can also induce crystallization. |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution of Isomer Peaks (HPLC/GC) | The stationary phase is not providing enough selectivity. | For HPLC, screen different column chemistries (e.g., C18, phenyl, cyano). For GC, try a different capillary column with a more suitable stationary phase. |
| The mobile phase (HPLC) or temperature program (GC) is not optimized. | For HPLC, adjust the mobile phase composition and gradient. For GC, optimize the temperature ramp rate. | |
| Peak Tailing | Secondary interactions between the basic amine groups and the stationary phase. | Add a competing base, such as triethylamine, to the mobile phase in HPLC to reduce tailing. |
| Inconsistent Retention Times | Fluctuations in temperature, pressure, or mobile phase composition. | Ensure the chromatographic system is properly equilibrated and that the environmental conditions are stable. |
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization of Dihydrochloride Salts
This method is based on the differential solubility of the dihydrochloride salts of the cis and trans isomers.
1. Salt Formation:
- Dissolve the mixture of this compound isomers in a suitable solvent (e.g., methanol or ethanol).
- Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring. The dihydrochloride salts will precipitate.
- Filter the precipitate and wash with a small amount of cold solvent.
2. Fractional Crystallization:
- Dissolve the mixed dihydrochloride salts in a minimal amount of a hot solvent in which the solubilities of the cis and trans salts differ significantly (e.g., methanol-water mixture).
- Allow the solution to cool slowly. The less soluble isomer salt will crystallize out first.
- Filter the crystals and wash with a small amount of the cold crystallization solvent.
- The more soluble isomer will remain in the mother liquor and can be recovered by evaporating the solvent.
3. Regeneration of Free Amine:
- Dissolve the separated salt in water.
- Add a strong base, such as sodium hydroxide, to neutralize the hydrochloric acid and regenerate the free diamine.
- Extract the free diamine with an organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Workflow for Fractional Crystallization
References
Technical Support Center: Synthesis of 1,8-Diamino-p-menthane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,8-Diamino-p-menthane (DAPM) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in working with this compound (DAPM) as a starting material?
A1: The primary challenges when using commercially available this compound include:
-
Purity: It is often supplied as a technical grade mixture of cis and trans isomers with a purity of approximately 85%.[1][2] This can lead to the formation of isomeric product mixtures and purification difficulties.
-
Hazardous Nature: DAPM is classified as toxic and corrosive, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
-
By-products in Synthesis: The synthesis of DAPM itself can involve hazardous reagents like hydrogen cyanide and may result in numerous by-products, which could be present in the commercial product.[2]
Q2: How can I purify commercial this compound before use?
A2: A three-step purification procedure involving salinization, crystallization, and subsequent alkali treatment has been shown to be effective in enhancing the purity of commercial DAPM.[2]
Q3: What are the typical applications of this compound derivatives?
A3: this compound is a versatile precursor for the synthesis of various derivatives, most notably:
-
Schiff Bases: These are widely used in the preparation of coordination complexes with various metal ions such as Cu(II), Zn(II), Cr(III), Fe(III), and Co(III).[1]
-
Herbicides: Heterocyclic Schiff base derivatives of DAPM have shown potential as herbicidal agents.[1]
-
Polymers: DAPM can be used as a monomer in the polymer industry.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound derivatives, particularly focusing on the synthesis of Schiff bases.
Problem 1: Low Yield of Schiff Base Derivative
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).- Catalyst: Ensure a catalytic amount of a suitable acid, such as glacial acetic acid, is present in the reaction mixture. |
| Equilibrium Not Shifted Towards Product | - Water Removal: Use a Dean-Stark apparatus or add a drying agent like anhydrous sodium sulfate to remove the water formed during the reaction, driving the equilibrium towards the imine product. |
| Sub-optimal Reaction Temperature | - Temperature Control: Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent. |
| Impure Starting Materials | - DAPM Purity: Consider purifying the commercial this compound before use.- Aldehyde/Ketone Purity: Use a freshly distilled or purified aldehyde/ketone. |
| Incorrect Stoichiometry | - Molar Ratio: Carefully measure and ensure the correct molar ratio of DAPM to the carbonyl compound (typically 1:1 or 1:2 for a full condensation). |
Problem 2: Difficulty in Product Purification
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Reaction Monitoring: Ensure the reaction has gone to completion using TLC before work-up.- Extraction: Perform an appropriate aqueous work-up to remove any unreacted water-soluble starting materials or by-products. |
| Formation of a Mixture of Isomers | - Chromatography: Utilize column chromatography with a carefully selected eluent system to separate the cis and trans isomers of the product.- Recrystallization: Attempt fractional crystallization from a suitable solvent system. |
| Oily Product Instead of Solid | - Solvent Removal: Ensure all residual solvent is removed under high vacuum.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available. Cooling the solution may also help. |
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base Derivative from this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (2 equivalents for a disubstituted derivative) either neat or dissolved in a minimal amount of the same solvent.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Quantitative Data Summary for Schiff Base Synthesis
| Parameter | Typical Value/Condition |
| Molar Ratio (DAPM:Carbonyl) | 1:2 |
| Solvent | Ethanol or Methanol |
| Catalyst | Glacial Acetic Acid (catalytic amount) |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Yield | 70 - 95% (highly dependent on substrate) |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
General Synthesis Pathway for a Disubstituted Schiff Base
References
Technical Support Center: Synthesis of Schiff Bases with 1,8-Diamino-p-menthane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Schiff base synthesis using 1,8-Diamino-p-menthane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing Schiff bases with this compound?
A1: The primary challenges stem from the steric hindrance of the this compound molecule. The bulky p-menthane backbone can hinder the approach of the aldehyde to the amino groups, potentially leading to slower reaction rates and lower yields compared to less hindered diamines. Incomplete reactions and the formation of mono-substituted intermediates are also common issues.
Q2: What is the general reaction mechanism for the formation of a Schiff base from this compound?
A2: The reaction is a nucleophilic addition-elimination. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then dehydrates to form the C=N imine bond of the Schiff base. This is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the product.[1][2]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (this compound and the aldehyde), you can observe the consumption of reactants and the formation of the product spot. A successful reaction will show the disappearance or significant reduction of the starting material spots and the appearance of a new spot for the Schiff base product.
Q4: What are the characteristic spectroscopic signatures of the Schiff base product?
A4: In Infrared (IR) spectroscopy, the formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, which is characteristic of the C=N (imine) stretching vibration. Concurrently, the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will disappear or significantly diminish. In ¹H NMR spectroscopy, the formation of the imine bond is indicated by a characteristic singlet peak for the azomethine proton (-CH=N-) typically appearing in the range of δ 8.0-9.0 ppm.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | Increase reaction time and/or temperature to provide sufficient energy to overcome the activation barrier. Consider using a higher boiling point solvent like toluene or xylene to achieve higher reaction temperatures.[3] |
| Incomplete Reaction | Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction equilibrium towards the product.[1][2] Alternatively, add a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to the reaction mixture. |
| Suboptimal pH | The reaction is typically acid-catalyzed. Add a catalytic amount of a weak acid like glacial acetic acid (a few drops) to facilitate the dehydration of the carbinolamine intermediate.[1] Avoid strong acids, which can protonate the amine, rendering it non-nucleophilic. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of reactants. For the synthesis of a bis-Schiff base from a diamine, a 1:2 molar ratio of diamine to aldehyde is required. |
| Low Reactivity of Aldehyde | If using a less reactive (e.g., sterically hindered or electron-rich) aldehyde, consider using a more reactive derivative or increasing the reaction temperature and time. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Improve the reaction conditions to drive the reaction to completion (see "Low or No Product Yield" section). Purify the crude product using recrystallization from a suitable solvent (e.g., ethanol, methanol) or column chromatography. |
| Mono-substituted Intermediate | Due to steric hindrance, the reaction may favor the formation of the mono-Schiff base. Increase the reaction time and ensure a stoichiometric excess of the aldehyde to promote the formation of the bis-Schiff base. |
| Side Reactions | Aldehydes, particularly aliphatic ones, can undergo self-condensation (aldol reaction).[2] Ensure the reaction is carried out under controlled temperature and pH to minimize side reactions. |
| Hydrolysis of Product | Schiff bases can be susceptible to hydrolysis, especially in the presence of water and acid. Ensure all workup and purification steps are carried out under anhydrous conditions where possible. |
Experimental Protocols
General Protocol for the Synthesis of a Bis-Schiff Base from this compound and Salicylaldehyde
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add salicylaldehyde (2 mmol) dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Quantitative Data: Effect of Solvent on Schiff Base Yield (General)
| Diamine | Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethylenediamine | Salicylaldehyde | Benzene | 2 | 85 | [4] |
| Ethylenediamine | Salicylaldehyde | Water | 1 | 92 | [4] |
| 1,2-Diaminocyclohexane | 2-Hydroxyacetophenone | Ethanol | 36 | 70.5 | [5] |
| 1,2-Diphenylethylenediamine | 2-Hydroxyacetophenone | Toluene | 24 | 69.6 | [5] |
Note: The use of water as a "green" solvent has been shown to improve yields and reduce reaction times for some Schiff base syntheses.[4]
Visualizations
Caption: Experimental workflow for the synthesis of a bis-Schiff base.
Caption: Simplified reaction mechanism for Schiff base formation.
References
Technical Support Center: Curing Epoxy Resins with 1,8-Diamino-p-menthane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the epoxy curing agent 1,8-Diamino-p-menthane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an epoxy curing agent?
This compound, also known as menthane diamine (MNDA), is a cycloaliphatic primary amine.[1][2] Its sterically hindered structure, with methyl groups adjacent to the amine functionalities, results in unique curing characteristics.[1][2] This steric hindrance leads to a phenomenon where the resin system can partially cure at room temperature and then vitrify, or become a glassy solid.[1] This property is particularly useful for applications requiring ambient temperature storage stability before a final, heat-activated cure.[1][2]
Q2: What is the primary reaction mechanism between an epoxy resin and this compound?
The primary reaction involves the nucleophilic addition of the amine groups of this compound to the epoxy rings of the resin. This is a two-step process for each amine group. First, the primary amine reacts to form a secondary amine. Then, the secondary amine can react with another epoxy group to form a tertiary amine, creating a cross-linked polymer network.
Q3: What are the potential side reactions when curing epoxies with this compound?
While the primary epoxy-amine addition is the main reaction, side reactions can occur, especially at elevated temperatures or with off-stoichiometric ratios. These can include:
-
Etherification: The hydroxyl groups formed during the epoxy-amine reaction can react with other epoxy groups, forming ether linkages. This is more likely to occur at higher temperatures and in epoxy-rich formulations.[3]
-
Homopolymerization: In the presence of certain catalysts or at very high temperatures, epoxy groups can react with each other in a chain-growth polymerization.[4]
-
Incomplete Reaction: Due to the steric hindrance of this compound, the reaction of the secondary amine may be inhibited, especially at lower temperatures.[1][5] This can lead to an incomplete cure and a less densely cross-linked network.
Q4: How does temperature affect the curing process with this compound?
Temperature plays a critical role. At room temperature, the reaction with this compound is slow and can lead to vitrification at a partial cure state (around 52%).[1] To achieve a full cure, elevated temperatures are necessary to provide sufficient energy to overcome the steric hindrance of the secondary amine reaction and to devitrify the resin, allowing for further cross-linking.[1][6] The curing of cycloaliphatic amines like this compound generally requires higher temperatures compared to aliphatic amines.[7]
Q5: What is the effect of stoichiometry on the final properties of the cured epoxy?
The ratio of epoxy groups to amine hydrogens is crucial. An off-stoichiometric ratio can lead to a variety of issues. An excess of the amine hardener can result in unreacted amine groups in the final product, which can negatively impact properties like chemical resistance and thermal stability. Conversely, an excess of the epoxy resin can lead to a higher likelihood of etherification side reactions.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The epoxy mixture remains tacky or soft after the expected curing time. | 1. Incomplete Cure: The curing temperature may be too low to overcome the steric hindrance of the secondary amine reaction.[1] 2. Incorrect Stoichiometry: An incorrect ratio of epoxy resin to this compound was used. | 1. Increase Curing Temperature: Post-curing at a higher temperature can promote further cross-linking. Refer to the technical data sheet for the recommended cure schedule. 2. Verify Stoichiometry: Carefully recalculate and measure the required amounts of resin and hardener for subsequent batches. |
| The cured epoxy is brittle. | 1. Incomplete Cure: A low degree of cross-linking can lead to brittleness.[2] 2. Side Reactions: Excessive etherification or homopolymerization could lead to a less flexible network. | 1. Optimize Cure Schedule: Ensure the curing time and temperature are sufficient for a complete reaction. 2. Control Stoichiometry and Temperature: Use a stoichiometric ratio and avoid excessive curing temperatures to minimize side reactions. |
| The epoxy mixture gels too quickly. | 1. High Ambient Temperature: The initial temperature of the resin and hardener, or the ambient temperature, is too high, accelerating the reaction. 2. Large Batch Size: The exothermic reaction generates significant heat in a large mass, further accelerating the cure. | 1. Cool Components: Store resin and hardener at a cooler temperature before mixing. Work in a temperature-controlled environment. 2. Mix Smaller Batches: Reduce the volume of material mixed at one time to better dissipate the exothermic heat. |
| The cured epoxy has a hazy or cloudy appearance. | 1. Moisture Contamination: this compound can be sensitive to moisture, which can interfere with the curing reaction.[8] 2. Incompatibility: The epoxy resin and hardener may not be fully compatible, leading to phase separation. | 1. Use Dry Components: Ensure all mixing equipment is clean and dry. Store the hardener in a tightly sealed container in a dry environment. 2. Ensure Proper Mixing: Thoroughly mix the resin and hardener to ensure a homogeneous mixture. |
Quantitative Data
Table 1: Apparent Activation Energy for Curing of a DGEBA Epoxy Resin with this compound
| Analytical Method | Apparent Activation Energy (kcal/mol) | Reference |
| Differential Scanning Calorimetry (DSC) | 13.3 | [1] |
| Fourier Transform Infrared Spectroscopy (FT-IR) | 12.8 | [1] |
Experimental Protocols
Protocol 1: Determination of Cure Kinetics using Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh a stoichiometric mixture of the epoxy resin and this compound (typically 5-10 mg) into a DSC pan.
-
Instrument Setup: Place the sealed pan in the DSC instrument.
-
Non-isothermal Scan: Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) from ambient temperature to a temperature that ensures complete curing (e.g., 250 °C). Record the heat flow as a function of temperature.
-
Isothermal Scan: Hold a fresh sample at a specific isothermal curing temperature and record the heat flow as a function of time until the reaction is complete.
-
Data Analysis: The total heat of reaction is determined from the area under the exothermic peak in a non-isothermal scan. The extent of cure at any time or temperature can be calculated by comparing the partial heat of reaction to the total heat of reaction. The activation energy can be determined using methods such as the Kissinger or Flynn-Wall-Ozawa analysis of non-isothermal data.[9][10]
Protocol 2: Monitoring Cure Progression using Fourier Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: Prepare a thin film of the reacting epoxy-amine mixture between two potassium bromide (KBr) plates.
-
Spectral Acquisition: Place the KBr plates in the FTIR spectrometer and acquire spectra at regular intervals during the curing process.
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Data Analysis: Monitor the decrease in the absorbance of the epoxy group peak (typically around 915 cm⁻¹) and the changes in the amine group peaks (N-H stretching and bending vibrations). The extent of the reaction can be quantified by normalizing the epoxy peak area to an internal reference peak that does not change during the reaction.[1]
Visualizations
Caption: Main reaction pathway for epoxy curing with a primary amine.
Caption: Potential side reaction pathways in epoxy-amine curing.
Caption: A logical workflow for troubleshooting common epoxy curing issues.
References
- 1. web.mit.edu [web.mit.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cis/Trans Reactivity: Epoxy-Amine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. WO2019170563A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems - Google Patents [patents.google.com]
- 8. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications_Rich Chemical [rich-cn.net]
- 9. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Polyurethanes from 1,8-Diamino-p-menthane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with polyurethanes derived from 1,8-Diamino-p-menthane (DMPM). The focus is on enhancing the thermal stability of these materials and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and characterization of polyurethanes using this compound as a chain extender.
| Question | Answer |
| Why is my polymerization reaction with this compound slow or incomplete? | The slow or incomplete reaction is likely due to the sterically hindered nature of the primary amine groups in this compound. The bulky cycloaliphatic structure can impede the accessibility of the amine groups to the isocyanate groups of the prepolymer. To address this, consider the following: - Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the steric hindrance. - Use a Catalyst: Employ a catalyst that is effective for sterically hindered systems. Organotin catalysts like dibutyltin dilaurate (DBTDL) are commonly used, but their effectiveness might vary. Tertiary amine catalysts can also be considered. - Increase Reaction Time: Allow for a longer reaction time to ensure complete conversion. - Solvent Selection: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants and facilitate the reaction. |
| The resulting polyurethane has poor mechanical properties (e.g., it's brittle or weak). What could be the cause? | Poor mechanical properties can stem from several factors: - Incomplete Polymerization: As mentioned above, incomplete reaction leads to a lower molecular weight polymer with suboptimal properties. Ensure the reaction goes to completion. - Stoichiometry Imbalance: An incorrect isocyanate-to-hydroxyl/amine ratio (NCO index) can result in unreacted components, leading to a defective polymer network. Carefully calculate and measure your reactants. - Side Reactions: The presence of moisture can lead to the formation of urea linkages and carbon dioxide, which can disrupt the polymer structure and introduce voids. Ensure all reactants and solvents are thoroughly dried. |
| My polyurethane from this compound shows lower than expected thermal stability in TGA analysis. Why? | Several factors can contribute to lower-than-expected thermal stability: - Low Molecular Weight: Incomplete polymerization results in a polymer with a higher concentration of chain ends, which are often less thermally stable. - Irregular Polymer Structure: Side reactions or incomplete mixing can lead to a less uniform polymer structure with weaker points that are more susceptible to thermal degradation. - Residual Catalyst: Some catalysts can promote thermal degradation at elevated temperatures. Consider the thermal stability of the catalyst itself. - Oxidative Degradation: If the TGA is run in an air or oxygen atmosphere, oxidative degradation can occur at lower temperatures than thermal degradation in an inert atmosphere. |
| How can I improve the solubility of the this compound chain extender in the reaction mixture? | This compound is a viscous liquid that may not readily mix with all prepolymers. To improve solubility: - Pre-dissolve the Diamine: Dissolve the this compound in a small amount of a dry, polar aprotic solvent before adding it to the prepolymer solution. - Gentle Heating: Gently warm the prepolymer solution while stirring to aid in the dissolution of the diamine. Avoid excessive heat which could lead to premature side reactions. |
Frequently Asked Questions (FAQs)
This section covers general questions related to enhancing the thermal stability of polyurethanes.
| Question | Answer |
| What are the general strategies for enhancing the thermal stability of polyurethanes? | The thermal stability of polyurethanes can be enhanced through several approaches: - Incorporate More Stable Building Blocks: Use diisocyanates and chain extenders with rigid, aromatic, or cycloaliphatic structures. The bulky structure of this compound can contribute to a higher glass transition temperature and improved thermal stability. - Increase Crosslink Density: Introducing crosslinks into the polymer network restricts chain mobility and enhances thermal stability. This can be achieved by using tri-functional or higher-functionality polyols or isocyanates. - Add Thermal Stabilizers: Incorporate additives such as hindered amine light stabilizers (HALS), phenolic antioxidants, or phosphites to inhibit oxidative degradation. - Incorporate Inorganic Moieties: The addition of inorganic components like polysiloxanes can significantly improve the thermal stability of polyurethanes. |
| How does the structure of the diamine chain extender influence the thermal stability of the resulting polyurethane-urea? | The structure of the diamine chain extender plays a crucial role in determining the properties of the hard segments in polyurethane-ureas, which in turn affects thermal stability. - Rigidity: Rigid structures, such as aromatic or cycloaliphatic rings, increase the glass transition temperature (Tg) of the hard segments and enhance thermal stability. - Symmetry: Symmetrical diamines can lead to more ordered packing of the hard segments, which can improve thermal stability. - Steric Hindrance: Bulky groups near the amine functionality, as in this compound, can restrict bond rotation and increase the rigidity of the polymer backbone, potentially leading to higher thermal stability. |
| What is the expected effect of using this compound as a chain extender on the thermal properties of a polyurethane? | While specific data is limited, based on its structure, using this compound as a chain extender is expected to: - Increase the Glass Transition Temperature (Tg): The rigid and bulky cycloaliphatic structure will restrict the mobility of the polymer chains, leading to a higher Tg compared to polyurethanes made with linear aliphatic diamines. - Enhance Thermal Stability: The increased rigidity of the hard segments formed with this compound should lead to improved thermal stability, as indicated by a higher onset of decomposition in Thermogravimetric Analysis (TGA). |
| Can I use this compound in a one-shot polymerization process? | While a one-shot process is possible, a two-step prepolymer method is generally recommended when working with sterically hindered diamines like this compound. The prepolymer method allows for better control over the reaction between the polyol and the diisocyanate before introducing the less reactive diamine chain extender. This can lead to a more uniform polymer structure and better final properties. |
Quantitative Data
Table 1: TGA Data for Polyurethane-Ureas with Different Diamine Chain Extenders
| Polymer System | Tonset (°C) | Tmax (°C) | Char Yield at 600°C (%) | Reference |
| PUD with Ethylene Diamine (EDA) | ~320 | - | - | [1] |
| PUU with 1,2-Diaminopropane | 268 - 419 | - | - | [2] |
| PUU with 1,3-Diaminopropane | 272 - 451 | - | - | [2] |
Table 2: DSC Data for Polyurethanes with Different Chain Extenders
| Polymer System | Tg of Soft Segment (°C) | Tg of Hard Segment (°C) | Melting Temperature (Tm) of Hard Segment (°C) | Reference |
| PUR with Monoethylene Glycol (mEG) | ~ -64 | 10 - 93 | - | [3][4] |
| PUU with 1,2-Diaminopropane | < -80 | - | Appears in DSC curves | [2] |
| PUU with 1,3-Diaminopropane | < -80 | - | Appears in DSC curves | [2] |
Experimental Protocols
Protocol 1: Synthesis of Polyurethane-Urea via Prepolymer Method with this compound Chain Extender
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Prepolymer Synthesis:
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Dry the polyol (e.g., poly(tetramethylene ether) glycol, PTMEG) under vacuum at 80-100°C for at least 4 hours to remove any moisture.
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In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol.
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Under a nitrogen atmosphere, add the diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) to the polyol with vigorous stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1).
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Heat the mixture to 70-80°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by titrating the NCO content.
-
-
Chain Extension:
-
Cool the prepolymer to 50-60°C.
-
In a separate vessel, dissolve the stoichiometric amount of this compound in a dry solvent (e.g., DMF or DMAc). The amount of diamine should be calculated to react with the excess NCO groups in the prepolymer.
-
Slowly add the diamine solution to the stirred prepolymer. An increase in viscosity will be observed.
-
Continue stirring for an additional 1-2 hours at 60-70°C to ensure complete reaction.
-
-
Casting and Curing:
-
Pour the resulting polymer solution into a Teflon mold.
-
Cure the polymer in an oven at 80-100°C for 12-24 hours.
-
Post-cure the demolded polymer film at a slightly elevated temperature (e.g., 110°C) for another 4-8 hours to ensure the completion of all reactions and to achieve optimal properties.
-
Protocol 2: Thermal Analysis of Polyurethanes
-
Thermogravimetric Analysis (TGA):
-
Use a calibrated TGA instrument.
-
Place a small sample (5-10 mg) of the polyurethane film in a TGA pan (platinum or alumina).
-
Heat the sample from room temperature to 600-800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature (Tonset), the temperature of maximum degradation rate (Tmax), and the char yield.
-
-
Differential Scanning Calorimetry (DSC):
-
Use a calibrated DSC instrument.
-
Place a small sample (5-10 mg) of the polyurethane film in a sealed aluminum DSC pan.
-
Perform a heat-cool-heat cycle. For example:
-
Heat from -80°C to 200°C at 10°C/min.
-
Cool from 200°C to -80°C at 10°C/min.
-
Heat again from -80°C to 200°C at 10°C/min.
-
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperatures (Tg) of the soft and hard segments and any melting (Tm) or crystallization (Tc) temperatures from the second heating scan.
-
Visualizations
Caption: Experimental workflow for the synthesis and thermal analysis of polyurethanes.
Caption: Key factors influencing the thermal stability of polyurethanes.
References
Technical Support Center: Overcoming Incomplete Cure of Epoxy Resins with 1,8-p-Menthanediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epoxy resins cured with 1,8-p-Menthanediamine (Menthane Diamine, MD).
Troubleshooting Incomplete Epoxy Cure
An incomplete cure of your epoxy system can manifest as a tacky or soft surface, poor mechanical properties, and reduced chemical resistance. When using 1,8-p-Menthanediamine as a curing agent, several factors can contribute to this issue. This guide will walk you through the most common causes and their solutions.
Symptoms of Incomplete Cure:
-
The resin surface remains sticky or tacky long after the expected cure time.
-
The cured epoxy is soft, rubbery, or easily indented.
-
The material exhibits low glass transition temperature (Tg).
-
Poor mechanical strength and dimensional instability.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving incomplete cure issues.
Caption: A step-by-step workflow for troubleshooting incomplete epoxy cure.
Frequently Asked Questions (FAQs)
Formulation and Mixing
Q1: What is the correct mixing ratio of 1,8-p-Menthanediamine (MD) with a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin?
A1: The correct mixing ratio is crucial for achieving a complete cure and optimal properties. It is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin.
The stoichiometric amount of the amine curing agent in parts per hundred of resin (phr) can be calculated using the following formula:
phr = (AHEW / EEW) * 100
For 1,8-p-Menthanediamine (Molecular Weight ≈ 170.30 g/mol ), which has four active hydrogens, the AHEW is calculated as:
AHEW = Molecular Weight / Number of Active Hydrogens = 170.30 / 4 = 42.58 g/eq
For a standard DGEBA resin with an EEW of 188 g/eq, the theoretical phr would be:
phr = (42.58 / 188) * 100 ≈ 22.6 phr
Table 1: Stoichiometric Calculation for DGEBA and 1,8-p-Menthanediamine
| Parameter | Value | Unit |
| Molecular Weight of MD | 170.30 | g/mol |
| Number of Active Hydrogens | 4 | |
| Amine Hydrogen Equivalent Weight (AHEW) | 42.58 | g/eq |
| Epoxide Equivalent Weight (EEW) of DGEBA | 188 | g/eq |
| Calculated phr | ~22.6 |
Note: Always refer to the manufacturer's datasheet for the specific EEW of your epoxy resin and AHEW of the curing agent, as these values can vary.
Q2: What are the consequences of an incorrect mixing ratio?
A2: An off-ratio mix is a primary cause of incomplete curing.
-
Too much curing agent (amine-rich): This can lead to a plasticized, rubbery, and weaker material with a lower glass transition temperature (Tg). The excess unreacted amine can also cause surface blushing or greasiness.
-
Too little curing agent (epoxy-rich): This results in a brittle material with unreacted epoxy groups. The cure may be incomplete, leading to a tacky surface and poor chemical resistance.
Curing and Post-Curing
Q3: What is a typical cure schedule for a DGEBA/MD system?
A3: Cycloaliphatic amines like 1,8-p-Menthanediamine generally require an elevated temperature post-cure to develop full mechanical properties and achieve the maximum glass transition temperature (Tg). A typical two-stage cure schedule would be:
-
Initial Cure (Gelation): Allow the mixture to gel at ambient temperature (20-25°C) for 24 hours. This allows for handling and prevents excessive exotherm in thicker sections.
-
Post-Cure: Heat the material in an oven to a temperature above its expected final Tg. For a DGEBA/MD system, a post-cure at 150-160°C for 2-4 hours is a common starting point. The glass transition temperature of a fully cured DGEBA/MNDA system is reported to be around 155°C, and temperatures above this are necessary for a complete cure.[1]
Q4: Why is post-curing important for systems cured with 1,8-p-Menthanediamine?
A4: Post-curing provides the necessary thermal energy to complete the cross-linking reaction. At room temperature, the mobility of the polymer chains is limited, and the reaction may slow down or stop before all the reactive groups have found a partner. Heating the system above its Tg increases molecular mobility, allowing for further reaction and the formation of a more densely cross-linked network. This results in improved mechanical properties, thermal stability, and chemical resistance.
Table 2: Representative Mechanical Properties of DGEBA Cured with Cycloaliphatic Amines
| Property | Typical Value Range | Unit |
| Tensile Strength | 60 - 85 | MPa |
| Tensile Modulus | 2.5 - 3.5 | GPa |
| Elongation at Break | 3 - 6 | % |
| Flexural Strength | 100 - 130 | MPa |
| Flexural Modulus | 2.8 - 3.8 | GPa |
| Glass Transition Temperature (Tg) | 140 - 170 | °C |
Note: These are typical values for DGEBA cured with cycloaliphatic amines and can vary based on the specific curing agent, mix ratio, and cure schedule.
Troubleshooting Specific Issues
Q5: My cured epoxy has a greasy or cloudy film on the surface. What is the cause and how can I fix it?
A5: This phenomenon is often "amine blush," which is common with amine curing agents, especially in humid conditions. It is caused by the reaction of the amine on the surface with carbon dioxide and moisture in the air, forming a carbamate salt.
-
Prevention: Work in a controlled environment with low humidity (<60%). Ensure good air circulation.
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Solution: The blush is water-soluble and can be removed by washing the surface with warm, soapy water, followed by a clean water rinse and thorough drying. The surface should then be lightly sanded before applying another coat of epoxy if needed.
Q6: I've followed the correct mix ratio and cure schedule, but my epoxy is still not fully cured. What else could be wrong?
A6: Several other factors can lead to an incomplete cure:
-
Inadequate Mixing: Ensure you are mixing the resin and hardener thoroughly for at least 2-5 minutes, scraping the sides and bottom of the mixing container to ensure all material is well incorporated.
-
Contamination: Moisture, dirt, or other contaminants in the mixing containers, on the substrate, or in the raw materials can interfere with the curing reaction. Always use clean and dry equipment.
-
Low Curing Temperature: Curing at temperatures below the recommended range can significantly slow down or even halt the reaction.
-
Age of Components: Epoxy resins and curing agents have a shelf life. Expired materials may have reduced reactivity.
Experimental Protocols
Determining Degree of Cure using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure to determine the degree of cure of a DGEBA/MD epoxy system. The curing of epoxy resins is an exothermic process, and the heat evolved is proportional to the extent of the reaction.
Objective: To quantify the degree of cure by measuring the residual heat of reaction.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Uncured, freshly mixed DGEBA/MD sample
-
Partially or fully cured DGEBA/MD sample
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the freshly mixed, uncured epoxy into a DSC pan and hermetically seal it. This will be used to determine the total heat of reaction (ΔH_total).
-
Accurately weigh 5-10 mg of the cured sample into a separate DSC pan and hermetically seal it.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above the final curing temperature (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak in the thermogram for both the uncured and cured samples. The area of the peak for the uncured sample represents the total heat of reaction (ΔH_total), while the area for the cured sample represents the residual heat of reaction (ΔH_residual).
-
Calculate the degree of cure using the following equation: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
Caption: Workflow for determining the degree of cure using DSC.
Monitoring Cure Kinetics with Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes how to monitor the disappearance of the epoxy group to determine the extent of the curing reaction.
Objective: To track the conversion of epoxy groups over time at a specific temperature.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or transmission cell
-
Heated stage for temperature control
-
DGEBA resin and 1,8-p-Menthanediamine curing agent
Procedure:
-
Sample Preparation:
-
Preheat the FTIR sample stage to the desired isothermal curing temperature.
-
Thoroughly mix the DGEBA resin and MD curing agent at the correct stoichiometric ratio.
-
Apply a small amount of the mixture onto the ATR crystal or between two salt plates for transmission analysis.
-
-
FTIR Analysis:
-
Immediately begin collecting spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the epoxy group peak, which is typically located around 915 cm⁻¹.
-
Use a non-reacting peak, such as a C-H stretching peak from the aromatic ring of DGEBA (e.g., around 1608 cm⁻¹), as an internal standard to normalize the spectra and account for any changes in sample thickness or density.
-
-
Data Analysis:
-
Calculate the normalized absorbance of the epoxy peak at each time point.
-
The extent of conversion (α) can be calculated using the following formula: α(t) = 1 - [(A_epoxy(t) / A_ref(t)) / (A_epoxy(0) / A_ref(0))] Where:
-
A_epoxy(t) is the absorbance of the epoxy peak at time t.
-
A_ref(t) is the absorbance of the reference peak at time t.
-
A_epoxy(0) is the initial absorbance of the epoxy peak.
-
A_ref(0) is the initial absorbance of the reference peak.
-
-
Caption: Simplified workflow for monitoring epoxy cure with FTIR.
References
Managing exothermic reactions in 1,8-Diamino-p-menthane synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-Diamino-p-menthane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, particularly the management of exothermic reactions, to ensure safe and successful experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis of this compound, which is often prepared via the exothermic Ritter reaction.
| Problem/Observation | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase (thermal runaway) during acid addition. | The reaction between the terpene substrate (e.g., limonene, terpin hydrate), nitrile, and sulfuric acid is highly exothermic.[1] The rate of heat generation is exceeding the rate of heat removal. | 1. Immediately stop the addition of sulfuric acid. 2. Increase cooling efficiency: Ensure the cooling bath is at the correct temperature and functioning optimally. 3. Increase agitation: Improve heat transfer from the reaction mixture to the vessel walls. 4. If the temperature continues to rise rapidly, consider emergency quenching: Have a pre-cooled, inert solvent or a suitable quenching agent ready to add to the reactor to dilute the reactants and absorb heat. |
| Low or no product yield. | 1. Incomplete reaction: Reaction time or temperature may be insufficient. 2. Carbocation rearrangement: The intermediate carbocation may rearrange to a more stable, non-productive species.[2][3] 3. Impure starting materials: Contaminants in the terpene or nitrile can interfere with the reaction. | 1. Verify reaction parameters: Ensure the reaction is heated to the appropriate temperature (40-80°C) for a sufficient duration after the initial exothermic phase to form the intermediate.[1] 2. Control temperature during acid addition: Maintain the temperature between 15-50°C during the initial mixing to minimize side reactions.[1] 3. Use pure starting materials: Ensure the purity of your terpene and nitrile. |
| Formation of a thick, viscous mass or solid. | Polymerization of the terpene substrate: This can be initiated by the strong acid, especially at elevated temperatures. | 1. Maintain strict temperature control: Do not allow the temperature to exceed the recommended range during acid addition. 2. Ensure proper reactant ratios: Use the correct stoichiometry of reactants as specified in the protocol. |
| Product is a different isomer than expected. | Carbocation rearrangement: The acid-catalyzed reaction proceeds through a carbocation intermediate which can undergo rearrangements to form different isomers. | 1. Optimize reaction conditions: Lowering the reaction temperature during the initial phase can sometimes favor the desired product. 2. Consider alternative starting materials: Different terpene precursors may lead to different isomeric products. |
Frequently Asked Questions (FAQs)
Q1: What are the early warning signs of a potential thermal runaway in this synthesis?
A1: Be vigilant for a reaction temperature that begins to rise faster than expected, even with cooling applied. A sudden increase in the rate of temperature rise is a critical indicator. Additionally, any unexpected pressure buildup in a closed system or a noticeable increase in off-gassing should be treated as a sign of a potential runaway reaction.
Q2: How critical is the rate of sulfuric acid addition?
A2: The rate of sulfuric acid addition is extremely critical. The mixing of sulfuric acid with the aqueous reaction mixture is highly exothermic.[1] The acid should be added slowly and dropwise, with vigorous stirring and efficient cooling to maintain the temperature within the recommended range of 15-50°C.[1] Adding the acid too quickly will overwhelm the cooling capacity of the system and lead to a rapid temperature increase.
Q3: Can I use a different acid catalyst instead of sulfuric acid?
A3: While other strong Brønsted or Lewis acids can catalyze the Ritter reaction, sulfuric acid is commonly used.[4] Any substitution should be approached with caution, as the reaction's exothermicity and kinetics may change significantly. A thorough safety review and small-scale trials are essential before attempting a large-scale reaction with a different acid.
Q4: What are the major safety hazards associated with the synthesis of this compound?
A4: The primary hazards include:
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Thermal Runaway: The highly exothermic nature of the reaction poses a significant risk.[1]
-
Corrosive Materials: Concentrated sulfuric acid is highly corrosive.[5]
-
Toxic Reactants and Products: Hydrogen cyanide (if used) is extremely toxic. The final product, this compound, is also classified as toxic and corrosive.[5][6][7][8][9]
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Flammable materials: The terpene starting materials and some solvents may be flammable.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[8]
Q5: What is the typical work-up procedure for this reaction?
A5: The reaction typically involves two main stages: the initial formation of the diformamide intermediate, followed by hydrolysis to the diamine. After the initial reaction, the mixture is heated to complete the formation of the intermediate. Subsequently, the mixture is heated further, often to reflux, to hydrolyze the intermediate to the final diamine. The final product is then isolated by neutralizing the reaction mixture with a strong base and then extracting the diamine.[1]
Experimental Protocols
Synthesis of this compound from Terpin Hydrate
This protocol is based on established methods for the Ritter reaction with terpenes.[1]
Materials:
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Terpin hydrate (1 mole)
-
Hydrogen cyanide (2-3 moles) or Acetonitrile
-
Concentrated sulfuric acid (1.5-5.0 moles)
-
Water
-
Strong base (e.g., sodium hydroxide) for neutralization
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Extraction solvent (e.g., chloroform or ethylene dichloride)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge the terpin hydrate and water.
-
Cool the flask in an ice bath.
-
Slowly add the hydrogen cyanide (or acetonitrile) to the stirred mixture.
-
Crucially, add the concentrated sulfuric acid dropwise via the dropping funnel while maintaining the internal temperature between 15°C and 25°C. This step is highly exothermic and requires careful monitoring and control.
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After the acid addition is complete, continue stirring the mixture at a controlled temperature (e.g., 60°C) for 1.5 hours to ensure the formation of the 1,8-diformamido-p-menthane intermediate.
-
Add more water to the reaction mixture and heat to reflux for approximately 30 minutes to hydrolyze the diformamide to this compound.
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Cool the reaction mixture and carefully neutralize it with a strong base.
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Extract the product with a suitable organic solvent.
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Purify the product by distillation under reduced pressure.
Data Presentation
| Process Step | Parameter | Typical Value/Range | Comments |
| Sulfuric Acid Addition | Heat of Mixing/Reaction | Highly Exothermic | The primary source of the exotherm. Requires slow, controlled addition and efficient cooling. |
| Recommended Temperature | 15 - 50 °C[1] | Maintaining this temperature is critical to prevent runaway. | |
| Intermediate Formation | Reaction Temperature | 40 - 80 °C[1] | This step is also exothermic but generally less vigorous than the initial acid addition. |
| Hydrolysis | Reaction Temperature | 80 °C to Reflux[1] | Requires heating, but the potential for a secondary exotherm should still be monitored. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Temperature Excursion
Caption: A decision tree for managing a temperature excursion during the exothermic reaction.
References
- 1. US2632022A - Method of preparing 1, 8-diamino-p-menthane - Google Patents [patents.google.com]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 80-52-4 [chemicalbook.com]
- 8. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Reaction Conditions for Herbicidal Derivative Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of herbicidal derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of herbicidal derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of Target Herbicidal Derivative
Q: We are consistently obtaining a low yield of our target triazole-based herbicidal derivative. What are the potential causes and how can we optimize the reaction for a better yield?
A: Low yields in triazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature. For instance, some copper-catalyzed azide-alkyne cycloadditions (CuAAC) benefit from prolonged stirring, up to 24 hours, at room temperature.[1]
-
-
Suboptimal Temperature: The reaction temperature may not be ideal for the specific substrates.
-
Solution: Perform small-scale experiments at various temperatures to determine the optimal condition. For some quinazolinone syntheses, increasing the temperature from 100°C to 120°C can significantly improve yields.
-
-
Catalyst Issues: The catalyst might be inactive or used in a suboptimal concentration.
-
Solution: Ensure the catalyst is fresh and of high purity. For copper-catalyzed reactions, using a catalyst loading of around 1 mol% is often a good starting point.[2] An optimization table for catalyst loading is provided below.
-
-
Solvent Effects: The chosen solvent may not be suitable for the reaction.
-
Solution: The polarity and boiling point of the solvent can significantly impact the reaction. Dichloromethane is a common solvent for CuAAC reactions.[1] For microwave-assisted synthesis of quinazolinones, polar aprotic solvents like DMF can be effective.
-
-
Purification Losses: Significant product loss may be occurring during workup and purification.
-
Solution: Optimize the purification protocol. For column chromatography, ensure the correct solvent system is used to achieve good separation without excessive tailing. For crystallization, use a minimal amount of a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Issue 2: Formation of Significant Side Products in Quinazolinone Synthesis
Q: Our synthesis of a quinazolinone-based herbicide is plagued by the formation of multiple side products, complicating purification and reducing the yield. What are common side reactions and how can they be minimized?
A: Side product formation in quinazolinone synthesis is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Dimerization or Polymerization: Starting materials or intermediates may self-condense or polymerize under the reaction conditions.
-
Solution: Control the concentration of reactants. A slow, controlled addition of one of the reactants can help to minimize side reactions by keeping its instantaneous concentration low.
-
-
Incomplete Cyclization: The final cyclization step to form the quinazolinone ring may be inefficient, leading to stable intermediates.
-
Solution: Ensure the cyclization conditions are optimal. For some microwave-assisted syntheses, specific solid supports like montmorillonite K-10 can promote efficient cyclization.[3]
-
-
Over-oxidation or Degradation: The desired product might be sensitive to the reaction conditions and degrade over time.
-
Solution: Monitor the reaction closely and stop it as soon as the product is formed. Avoid excessive heating or prolonged reaction times. The use of milder oxidizing agents, if applicable, can also be beneficial.
-
-
Reaction with Solvent: The solvent may not be inert and could be participating in side reactions.
-
Solution: Choose a solvent that is known to be inert under the reaction conditions. For example, in some cases, using a non-polar solvent like toluene can be advantageous.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control when scaling up a herbicidal derivative synthesis from lab-scale to a pilot plant?
A1: Heat transfer is one of the most critical factors. Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[5] It is crucial to have a robust cooling system and to control the rate of reagent addition to manage the reaction exotherm.
Q2: How does water content in solvents and reagents affect the synthesis of herbicidal derivatives?
A2: Water can have a significant impact on many organic reactions. For moisture-sensitive reactions, such as those involving Grignard reagents or certain metal catalysts, the presence of water can quench the reagents and lead to failed reactions or significantly lower yields.[6] It is essential to use anhydrous solvents and dry glassware for such reactions. However, in some cases, a controlled amount of water can be beneficial or even necessary.
Q3: What are the common challenges encountered during the purification of novel herbicidal derivatives by column chromatography?
A3: Common challenges include:
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Poor Separation: The compound of interest co-elutes with impurities. This can often be resolved by optimizing the solvent system (eluent).
-
Compound Decomposition on Silica Gel: Some compounds are unstable on silica gel. In such cases, using a less acidic stationary phase like alumina or deactivated silica gel can be helpful.[7]
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Tailing of Polar Compounds: Polar compounds can interact strongly with the silica gel, leading to broad peaks and poor separation. Adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can often resolve this issue.[8]
Q4: Can microwave-assisted synthesis be a viable method for optimizing reaction conditions for herbicidal derivatives?
A4: Absolutely. Microwave-assisted synthesis has emerged as a powerful tool for rapid reaction optimization. It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[3][9] This technique is particularly useful for high-throughput screening of reaction conditions.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Triazole Derivative
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | CH₂Cl₂ | 25 | 24 | 70 |
| 2 | 1.0 | CH₂Cl₂ | 25 | 24 | 85 |
| 3 | 2.0 | CH₂Cl₂ | 25 | 24 | 83 |
| 4 | 1.0 | Toluene | 25 | 24 | 65 |
| 5 | 1.0 | CH₂Cl₂ | 40 | 12 | 88 |
Data is hypothetical and for illustrative purposes.
Table 2: Optimization of Reaction Temperature for Quinazolinone Synthesis
| Entry | Temperature (°C) | Solvent | Time (h) | Yield (%) |
| 1 | 80 | DMF | 6 | 65 |
| 2 | 100 | DMF | 4 | 78 |
| 3 | 120 | DMF | 2 | 92 |
| 4 | 140 | DMF | 2 | 89 (decomposition observed) |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of a 1,2,3-Triazole Derivative
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
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Alkyne (1.0 mmol)
-
Azide (1.0 mmol)
-
Copper(I) source (e.g., Copper(I) iodide, 0.01 mmol, 1 mol%)
-
Base (e.g., Triethylamine, 1.2 mmol)
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Solvent (e.g., Dichloromethane, 10 mL)
Procedure:
-
To a round-bottom flask, add the alkyne (1.0 mmol) and the azide (1.0 mmol).
-
Dissolve the starting materials in dichloromethane (10 mL).
-
Add the copper(I) source (0.01 mmol) and triethylamine (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.
Protocol 2: Microwave-Assisted Synthesis of a Quinazolinone Derivative
This protocol provides a general method for the microwave-assisted synthesis of quinazolinones.
Materials:
-
2-Aminobenzamide (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Catalyst (e.g., Montmorillonite K-10, 100 mg)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzamide (1.0 mmol), the aldehyde (1.1 mmol), and montmorillonite K-10 (100 mg).
-
Add ethanol (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 10-30 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the solid catalyst and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinazolinone derivative.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: General experimental workflow for herbicidal derivative synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Water Quality and Herbicide Efficacy | Mississippi State University Extension Service [extension.msstate.edu]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Preventing degradation of 1,8-Diamino-p-menthane during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,8-Diamino-p-menthane during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide. For extended storage, refrigeration at 2-8°C is advisable.[3]
Q2: What are the common causes of this compound degradation?
A2: The primary degradation pathways for this compound, like other aliphatic amines, are oxidation, reaction with atmospheric carbon dioxide, and exposure to incompatible materials. Contact with strong oxidizing agents, strong acids, copper, and aluminum or its alloys should be strictly avoided.[1] Exposure to light and elevated temperatures can also accelerate degradation.
Q3: How can I visually inspect my this compound for signs of degradation?
A3: A pure sample of this compound is typically a clear, colorless to light yellow liquid. Any significant color change, such as darkening or the formation of precipitates, may indicate degradation. A strong ammonia-like odor could also be a sign of decomposition.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the reactivity of similar aliphatic diamines, potential degradation products could include carbamates (from reaction with CO2), oxidation products (such as imines, aldehydes, or carboxylic acids), and products from reactions with incompatible materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (darkening) of the liquid | Oxidation or reaction with impurities. | Purge the headspace of the container with an inert gas like nitrogen or argon before sealing. Store in an amber glass bottle to protect from light. Re-purify the material if necessary. |
| Formation of a solid precipitate | Reaction with atmospheric carbon dioxide to form carbamates. | Minimize exposure to air. If possible, handle and store under an inert atmosphere. The precipitate may be filtered, but the purity of the remaining liquid should be verified. |
| Development of a strong, unpleasant odor | Decomposition of the amine. | Verify the storage conditions (temperature, container seal). If the odor is significant, the product may be too degraded for use and should be disposed of according to safety guidelines. |
| Inconsistent experimental results | Degradation of the starting material. | Always use a fresh or properly stored sample. Before use in a critical application, verify the purity of the this compound using a suitable analytical method like GC or HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 48 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 48 hours.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Place a solid or liquid sample in a 60°C oven for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
3. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC-UV/MS or GC-MS) to identify and quantify any degradation products.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This method can be used to determine the purity of this compound and to monitor for the presence of volatile degradation products.
1. Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A capillary column suitable for amine analysis (e.g., a wax or a specialized amine column).
2. GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Initial temperature 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
Carrier Gas: Helium at a constant flow rate.
3. Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
References
- 1. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
Strategies to control stereoselectivity in reactions with 1,8-Diamino-p-menthane
Welcome to the technical support center for utilizing 1,8-Diamino-p-menthane and its derivatives in stereoselective synthesis. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide clear guidance for achieving high levels of stereocontrol in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in stereoselective synthesis?
A1: this compound is a chiral diamine built upon a rigid p-menthane carbon skeleton.[1][2] Its inherent chirality and the presence of two amino groups make it an excellent precursor for creating chiral ligands, catalysts, and chiral auxiliaries.[3] These derivatives are then used to influence the spatial orientation of reactants during a chemical transformation, leading to the preferential formation of one stereoisomer over others.
Q2: How does a chiral diamine derivative control the stereochemical outcome of a reaction?
A2: Chiral diamines, often after conversion into Schiff bases or other ligand types, coordinate to a metal center or act as organocatalysts. They create a well-defined, asymmetric 3D environment around the reaction site. Substrates approaching this chiral environment are forced into a specific orientation to minimize steric hindrance, leading to the formation of one enantiomer or diastereomer in excess. This principle is fundamental to asymmetric synthesis.[4][5]
Q3: What is the difference between diastereoselectivity and enantioselectivity?
A3:
-
Diastereoselective reactions produce a preference for one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[6][7]
-
Enantioselective reactions favor the formation of one enantiomer over its mirror image. Enantiomers have identical physical properties in an achiral environment, making them harder to separate.[7] A reaction can be both diastereoselective and enantioselective, creating a product with high purity at multiple stereocenters.
Q4: What types of reactions are suitable for using this compound derivatives?
A4: Derivatives of this compound and similar chiral diamines are highly effective in a range of asymmetric transformations. These include, but are not limited to:
-
Mannich Reactions: The addition of an enolate to an imine to form β-amino carbonyl compounds.[5][8]
-
Aldol Reactions: The addition of an enolate to an aldehyde or ketone.
-
Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Reductive Couplings: Such as the stereoselective reductive coupling of imines and allenamides.[4]
-
Formation of Coordination Complexes: The diamine can act as a ligand for various metal ions, creating chiral catalysts for numerous reactions.
Troubleshooting Guide
Q1: My reaction shows low diastereoselectivity. What are the first steps to troubleshoot this?
A1: Low diastereoselectivity is often a result of suboptimal reaction conditions. Consider the following adjustments:
-
Lower the Temperature: Many stereoselective reactions show significantly improved selectivity at lower temperatures, as this enhances the energy difference between the competing diastereomeric transition states (kinetic control).
-
Vary the Solvent: Solvent polarity and coordinating ability can drastically alter the transition state geometry. Experiment with a range of solvents (e.g., ethereal, chlorinated, aromatic, or polar aprotic solvents like DMSO).[9]
-
Check Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst or reaction pathway.
-
Modify the Catalyst/Ligand: Small structural changes to the diamine-derived ligand (e.g., adding bulky groups) can increase steric hindrance and improve facial discrimination.
Q2: I'm observing poor enantiomeric excess (ee). How can I improve it?
A2: Poor enantioselectivity suggests the chiral catalyst is not effectively differentiating between the two faces of the prochiral substrate.
-
Optimize Catalyst Loading: Ensure the optimal amount of catalyst is used. Too little may result in a significant uncatalyzed background reaction, which is non-selective.
-
Use Additives: In some diamine-catalyzed systems, the addition of a co-catalyst, such as a Brønsted or Lewis acid, is necessary to achieve high enantioselectivity.[5]
-
Re-evaluate the Catalyst Structure: The chosen diamine derivative may not be suitable for the specific substrate. A different chiral backbone or substituent on the nitrogen atoms may be required.
Q3: The reaction yield is low, even though the starting material is consumed. What could be the cause?
A3: Low yield with full conversion points towards side reactions or product decomposition.
-
Incorrect Reagent Stoichiometry/Addition Rate: Adding reagents too quickly can cause localized heating or high concentrations, leading to side reactions. Ensure precise control over stoichiometry and consider slow addition.[10]
-
Product Instability: The desired product may be unstable under the reaction conditions (e.g., epimerization) or during the workup procedure.[8] Try to analyze the crude reaction mixture by NMR or LC-MS to check for product degradation.
-
Atmosphere Control: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if any of the reagents or intermediates are sensitive to air or moisture.
Q4: How do I choose the optimal solvent for my reaction?
A4: Solvent selection is critical and often empirical. The goal is to find a solvent that provides good solubility for all components while maximizing the energetic difference between the desired and undesired reaction pathways. A screening process is recommended. Start with common non-coordinating solvents (toluene, CH₂Cl₂) and coordinating solvents (THF, Et₂O). For certain reactions, polar aprotic solvents (DMSO, DMF) or even protic co-solvents can play a key role in stabilizing the transition state.[9][11]
Data Presentation: Impact of Conditions on Stereoselectivity
The following tables summarize how different experimental parameters can influence the outcome of stereoselective reactions, based on examples from the literature involving chiral amine catalysts or auxiliaries.
Table 1: Effect of Solvent on Diastereoselectivity in a Mannich Reaction
| Catalyst | Substrates | Solvent | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, anti) | Reference |
| L-Tryptophan | Hydroxyacetone + Glyoxylate-derived imines | CH₃CN | 1.8 : 1 | 98% | [9] |
| L-Tryptophan | Hydroxyacetone + Glyoxylate-derived imines | THF | 2.5 : 1 | >99% | [9] |
| L-Tryptophan | Hydroxyacetone + Glyoxylate-derived imines | DMSO / 1-butanol (4:1) | 10.3 : 1 | >99.9% | [9] |
Table 2: Effect of Substrate and Ligand on Diastereoselectivity in a Ti-Mediated Reformatsky Reaction
| Aldehyde | α-Halo Ester | d.r. (syn:anti) | Yield | Reference |
| Undec-10-enal | Methyl 2-bromo-2-methylpropanoate | - (No new stereocenter) | 87% | [12] |
| Cyclohexanecarboxaldehyde | Ethyl 2-bromopropanoate | 80 : 20 | 89% | [12] |
| Cyclohexanecarboxaldehyde | tert-Butyl 2-bromopropanoate | >99 : 1 | 85% | [12] |
| Benzaldehyde | tert-Butyl 2-bromopropanoate | >99 : 1 | 70% | [12] |
Experimental Protocols
Protocol: Generalized Asymmetric Mannich Reaction Using a Chiral Diamine-Derived Catalyst
This protocol provides a general framework. Specific quantities, temperatures, and reaction times must be optimized for each unique combination of substrates and catalyst.
-
Catalyst Preparation:
-
In a flame-dried flask under an inert atmosphere (Argon), dissolve the chiral diamine derivative (e.g., 0.1 mmol, 10 mol%) and any necessary acid additive (e.g., 0.1 mmol, 10 mol%) in the chosen anhydrous solvent (e.g., 2 mL).
-
Stir the solution at room temperature for 30 minutes to allow for pre-formation of the active catalytic species.
-
-
Reaction Setup:
-
In a separate flame-dried flask under Argon, dissolve the ketone (e.g., 1.2 mmol) in the anhydrous solvent (e.g., 3 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or lower).
-
Add the prepared catalyst solution to the ketone solution via cannula.
-
In a third flask, dissolve the imine (e.g., 1.0 mmol) in the anhydrous solvent (e.g., 3 mL).
-
Add the imine solution dropwise to the cooled ketone-catalyst mixture over a period of 1-2 hours using a syringe pump to maintain a low concentration of the imine.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (e.g., 10 mL).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., 3 x 15 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product using flash column chromatography.
-
Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or SFC analysis.
-
Visualizations
Caption: General workflow for developing a stereoselective reaction.
Caption: The chiral auxiliary principle in asymmetric synthesis.
Caption: Decision tree for troubleshooting low stereoselectivity.
References
- 1. scbt.com [scbt.com]
- 2. This compound, mixture of cis and trans isomers technical grade, 85 80-52-4 [sigmaaldrich.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 8.4. Stereoselectivity – Introduction to Organic Chemistry [saskoer.ca]
- 8. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Diamine Curing Agents for Epoxy Resins: 1,8-Diamino-p-menthane vs. Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable curing agent is a critical determinant of the final properties of an epoxy resin system. This guide provides a comparative analysis of 1,8-diamino-p-menthane against other widely used diamine curing agents—Isophorone Diamine (IPDA), 1,2-Diaminocyclohexane (DCH), and m-Phenylenediamine (MPD)—in the context of their performance with a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin. The information presented herein is a synthesis of data from various scientific and technical sources, intended to aid in material selection for research and development applications.
Performance Comparison of Diamine Curing Agents
The performance of an epoxy thermoset is intrinsically linked to the chemical structure of the diamine curing agent. The following table summarizes key performance metrics for epoxy systems cured with this compound and its commercial counterparts. It is important to note that the presented values are collated from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Curing Agent | Type | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Cure Time |
| This compound (MNDA) | Cycloaliphatic | 155[1] | Superior to DMHDA-cured DGEBA[1] | Not specified | Not specified |
| Isophorone Diamine (IPDA) | Cycloaliphatic | 155[2] | Not specified | Higher than other aliphatic amines[2] | Gel time: 105 min[3] |
| 1,2-Diaminocyclohexane (DCH) | Cycloaliphatic | 153 - 156[4] | Not specified | Not specified | Gel time: 37.8 min (in a mix)[4] |
| m-Phenylenediamine (MPD) | Aromatic | High (qualitative)[5][6] | Not specified | Not specified | Requires elevated temperature cure[7] |
Key Performance Insights
Isophorone Diamine (IPDA) is a widely used cycloaliphatic curing agent known for imparting a good balance of properties. Epoxy systems cured with IPDA exhibit a high glass transition temperature and high tensile modulus[2]. It is recognized for providing good color stability and chemical resistance.
1,2-Diaminocyclohexane (DCH) is another cycloaliphatic diamine that yields cured epoxy resins with high glass transition temperatures[4]. It is noted for enhancing film hardness and providing excellent resistance to blush, staining, and moisture[8]. Its lower viscosity can be advantageous for ease of processing[9].
m-Phenylenediamine (MPD) is an aromatic diamine that typically requires elevated temperatures for curing[7]. Aromatic amines are known for producing epoxy networks with high thermal and chemical resistance due to the rigid aromatic structures they introduce into the polymer backbone[10].
Experimental Protocols
The following are generalized experimental protocols for the preparation and characterization of diamine-cured epoxy resins, based on standard industry practices and ASTM methods.
Epoxy Resin Casting and Curing
-
Material Preparation: The diglycidyl ether of bisphenol A (DGEBA) epoxy resin and the diamine curing agent are pre-conditioned to the desired mixing temperature (e.g., 25 °C).
-
Mixing: A stoichiometric amount of the diamine curing agent is added to the epoxy resin. The mixture is thoroughly stirred for several minutes until a homogeneous solution is obtained. For solid curing agents like m-Phenylenediamine, pre-heating of the resin and curing agent may be necessary to achieve proper mixing[7].
-
Degassing: The mixture is degassed in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: The degassed mixture is poured into pre-heated molds treated with a mold release agent. The mold geometry should conform to the requirements of the specific mechanical tests to be performed (e.g., dumbbell shape for tensile testing as per ASTM D638).
-
Curing: The cast samples are cured according to a specific cure schedule. This typically involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete reaction and development of optimal properties. For example, a cure schedule could be 2 hours at 80 °C followed by 3 hours at 150 °C.
Determination of Glass Transition Temperature (Tg)
The glass transition temperature is determined using Differential Scanning Calorimetry (DSC) following the guidelines of ASTM D3418 .
-
Sample Preparation: A small sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
DSC Analysis: The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical procedure involves:
-
Heating from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a constant rate (e.g., 10 °C/min) to erase the thermal history.
-
Cooling back to room temperature at a controlled rate.
-
A second heating scan at the same rate.
-
-
Data Analysis: The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
Determination of Tensile Properties
Tensile properties (tensile strength and modulus) are measured according to ASTM D638 .
-
Specimen Preparation: Dumbbell-shaped specimens are prepared as described in the casting and curing protocol. The dimensions of the specimens should adhere to the specifications in ASTM D638.
-
Testing: The specimens are tested using a universal testing machine equipped with grips to hold the sample. The specimen is pulled at a constant crosshead speed until it fractures.
-
Data Acquisition: The load and extension are recorded throughout the test.
-
Calculation:
-
Tensile Strength is calculated as the maximum stress the specimen can withstand before fracturing.
-
Tensile Modulus (Young's Modulus) is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the logical flow from the diamine curing agent structure to the resulting properties of the cured epoxy resin.
The diagram above illustrates how the chemical structure and reactivity of the diamine curing agent influence the crosslink density and chain flexibility of the resulting epoxy network, which in turn dictate the final thermal, mechanical, and chemical properties of the cured material.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5508373A - Curing agents for epoxy resins based on 1,2-diaminocyclohexane - Google Patents [patents.google.com]
- 5. m-Phenylenediamine Supplier - Mainchem [mainchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. US2893973A - Liquefied m-phenylenediamine compositions for curing epoxy ether resins - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
- 9. Epoxy Curatives - Dytek [dytek.invista.com]
- 10. pcimag.com [pcimag.com]
A Comparative Analysis of the Herbicidal Efficacy of 1,8-Diamino-p-menthane Derivatives and Glyphosate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal activities of 1,8-Diamino-p-menthane derivatives and the widely used herbicide, glyphosate. The following sections detail their respective mechanisms of action, present comparative quantitative data from scientific studies, and outline the experimental protocols used to generate this data.
Introduction
The continuous and extensive use of synthetic herbicides like glyphosate has led to the emergence of herbicide-resistant weeds and raised environmental concerns. This has spurred research into alternative, potentially more eco-friendly herbicidal compounds. Among these, derivatives of naturally occurring terpenes, such as this compound, have shown promise as potent botanical herbicides. This guide aims to provide a clear, data-driven comparison to aid researchers in the field of weed management and herbicide development.
Mechanism of Action
Glyphosate acts by specifically inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key component of the shikimate pathway in plants and some microorganisms.[1][2][3] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are vital for protein synthesis and overall plant growth.[1][2][3] By blocking this pathway, glyphosate leads to a systemic starvation of these essential amino acids, ultimately resulting in plant death.
This compound derivatives , being terpenoid compounds, are believed to exert their herbicidal effects through a multi-target mechanism. Terpenoids are known to disrupt various physiological and biochemical processes in plants. While the precise molecular targets of this compound derivatives are still under investigation, the herbicidal activity of related terpene derivatives is often attributed to their ability to compromise cell membrane integrity, inhibit photosynthesis and respiration, and interfere with hormone regulation and enzyme activity. This multi-target action may offer an advantage in overcoming resistance mechanisms that have evolved against single-target herbicides like glyphosate.
Quantitative Comparison of Herbicidal Activity
Recent studies have demonstrated that certain derivatives of this compound exhibit superior herbicidal activity compared to glyphosate, particularly in post-emergence applications against specific weed species. The data below is derived from studies on sec-p-menthane-7-amine derivatives, which are closely related to and synthesized from this compound precursors.
| Compound Class | Target Weed | Parameter | Result | Reference |
| sec-p-menthane-7-amine derivatives | Barnyard Grass (Echinochloa crus-galli) | Root Growth Inhibition | Up to 404% higher than glyphosate | [2] |
| cis-1,8-p-menthane-diamine type Schiff base compounds | Ryegrass and Barnyard Grass | Herbicidal Activity | Superior to glyphosate | [2] |
| Glyphosate | Barnyard Grass (Echinochloa crus-galli) | Root Growth Inhibition | Baseline for comparison | [2] |
Experimental Protocols
The following is a detailed methodology for the "Culture Dish Method" used to assess the post-emergence herbicidal activity of the tested compounds.
1. Preparation of Test Solutions:
-
The test compounds (this compound derivatives and glyphosate) are dissolved in a suitable solvent (e.g., acetone or ethanol) to create stock solutions of a specific concentration.
-
A series of dilutions are then prepared from the stock solutions to achieve the desired final concentrations for the bioassay.
-
A surfactant is typically added to the final dilutions to ensure uniform application and adherence to the plant surfaces.
2. Plant Material and Germination:
-
Seeds of the target weed species (e.g., Barnyard Grass, Echinochloa crus-galli, and Rape, Brassica napus) are surface-sterilized to prevent microbial contamination.
-
The sterilized seeds are placed on filter paper in Petri dishes.
-
The filter paper is moistened with distilled water, and the Petri dishes are incubated in a controlled environment (e.g., 25°C with a 12-hour photoperiod) to allow for germination and initial seedling growth.
3. Herbicide Application (Post-Emergence):
-
Once the seedlings have reached a specific growth stage (e.g., the two-leaf stage), a defined volume of each test solution is evenly applied to the filter paper in the respective Petri dishes.
-
Control groups are treated with a solution containing the solvent and surfactant but no herbicide.
-
Each treatment and control are replicated multiple times to ensure statistical validity.
4. Incubation and Data Collection:
-
The treated Petri dishes are returned to the controlled environment for a specified period (e.g., 7 days).
-
After the incubation period, the shoot and root lengths of the seedlings are measured.
-
The percentage of growth inhibition for both shoots and roots is calculated relative to the growth of the control group.
5. Data Analysis:
-
The collected data is statistically analyzed to determine the significance of the observed differences in herbicidal activity between the different compounds and concentrations.
-
From this data, values such as the half-maximal inhibitory concentration (IC50) can be calculated to provide a quantitative measure of herbicidal potency.
Visualizing the Experimental Workflow and Mechanisms
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the culture dish method.
Caption: Comparison of herbicidal mechanisms of action.
Conclusion
The available data strongly suggests that this compound derivatives and their related compounds are potent herbicidal agents with efficacy that can surpass that of glyphosate against certain weed species. Their presumed multi-target mechanism of action presents a promising avenue for the development of new herbicides that may be less prone to resistance. Further research is warranted to fully elucidate the specific molecular targets of these compounds and to evaluate their performance in field conditions and their environmental safety profiles. This information will be critical for their potential development as next-generation, sustainable weed management solutions.
References
A Comparative Analysis of CO2 Absorption Capacity: 1,8-Diamino-p-menthane versus Monoethanolamine
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and cost-effective carbon capture technologies is a critical endeavor in mitigating greenhouse gas emissions. Amines, particularly alkanolamines, have been extensively studied for their ability to chemically absorb carbon dioxide (CO2). Monoethanolamine (MEA) is a benchmark solvent in this field, widely used due to its high reactivity and established performance. However, challenges such as high energy requirements for regeneration, solvent degradation, and corrosivity have spurred the investigation of alternative amines. Among these, 1,8-Diamino-p-menthane (DPM), a diamine, has emerged as a promising candidate. This guide provides an objective comparison of the CO2 absorption performance of DPM relative to MEA, supported by available experimental data.
Quantitative Performance Comparison
Direct comparative studies on the CO2 absorption capacity of pure this compound and pure monoethanolamine under identical experimental conditions are limited in publicly available literature. However, a significant study comparing blends of these amines with 2-amino-2-methyl-1-propanol (AMP) provides valuable insights into their relative performance. The data from this study is summarized below.
| Performance Metric | AMP + DPM (KIER-C3) | AMP + MEA |
| CO2 Absorption Rate | 9.3% higher than AMP + MEA[1][2] | Baseline |
| CO2 Loading Ratio | 3.4 times higher than AMP + MEA[1][2] | Baseline |
Table 1: Comparison of CO2 absorption performance of amine blends.
Experimental Protocols
The following section details a general experimental methodology for evaluating the CO2 absorption capacity of amine solvents, based on common laboratory setups such as the wetted wall column or bubble absorber.
Objective:
To determine and compare the CO2 absorption rate and capacity of aqueous solutions of this compound and monoethanolamine.
Materials and Equipment:
-
This compound (technical grade)
-
Monoethanolamine (≥99%)
-
Deionized water
-
CO2 gas (high purity)
-
Nitrogen (N2) gas (high purity)
-
Gas mass flow controllers
-
Wetted wall column or bubble absorber reactor
-
Thermostatically controlled water bath
-
Gas chromatograph (GC) or non-dispersive infrared (NDIR) CO2 analyzer
-
pH meter and conductivity meter
-
Stirred tank for solvent preparation
-
Glassware and standard laboratory equipment
Procedure:
-
Solvent Preparation:
-
Prepare aqueous solutions of DPM and MEA at desired concentrations (e.g., 30% w/w) by dissolving the appropriate amount of amine in deionized water.
-
Stir the solutions until homogeneous.
-
Allow the solutions to cool to the desired experimental temperature.
-
-
Experimental Setup (Wetted Wall Column):
-
The wetted wall column apparatus is assembled, ensuring all connections are gas-tight.
-
The amine solution is pumped from a reservoir to the top of the column, where it flows down the inner wall as a thin film.
-
The CO2/N2 gas mixture of a known composition is introduced at the bottom of the column and flows counter-currently to the liquid film.
-
The temperature of the column is maintained at a constant value using the water bath.
-
-
CO2 Absorption Measurement:
-
The initial CO2 concentration in the gas stream is measured using the CO2 analyzer.
-
The gas and liquid flow rates are set to the desired values using the mass flow controllers and pump.
-
The system is allowed to reach a steady state.
-
The CO2 concentration in the outlet gas stream is continuously monitored and recorded.
-
-
Data Analysis:
-
The CO2 absorption rate is calculated based on the difference in CO2 concentration between the inlet and outlet gas streams and the gas flow rate.
-
The CO2 loading capacity of the amine solution is determined by saturating the solution with CO2 and analyzing the total amount of CO2 absorbed per mole of amine.
-
Diagrams
Experimental Workflow
A flowchart of the experimental procedure for comparing CO2 absorption.
Chemical Reaction Mechanism
Reaction mechanism of CO2 with a generic diamine like DPM.
Conclusion
The available data, primarily from studies on amine blends, strongly suggests that this compound possesses superior CO2 absorption characteristics compared to the benchmark monoethanolamine. The significantly higher CO2 loading capacity and faster absorption rate observed in DPM-containing blends highlight its potential as a more efficient solvent for carbon capture applications. However, it is imperative to acknowledge the current lack of direct comparative studies on the pure amines. Future research should focus on head-to-head comparisons under standardized conditions to fully elucidate the performance advantages of DPM. Such studies will be crucial for the rational design and development of next-generation CO2 capture technologies.
References
A Comparative Guide to the Catalytic Activity of 1,8-Diamino-p-menthane Schiff Base Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the design and selection of chiral ligands are paramount for achieving high efficiency and enantioselectivity. Schiff base complexes, owing to their facile synthesis and structural versatility, have emerged as a prominent class of catalysts. This guide provides a comparative analysis of the catalytic activity of Schiff base complexes derived from 1,8-Diamino-p-menthane against those synthesized from other commonly employed diamines. While direct, side-by-side comparative studies under standardized conditions are limited in the published literature, this document collates available experimental data to offer valuable insights for catalyst selection and design.
Introduction to this compound in Catalysis
This compound is a chiral diamine derived from the natural product limonene, making it an attractive ligand precursor from a green chemistry perspective. Its rigid cyclohexane backbone and the presence of two stereogenic centers are anticipated to impart unique steric and electronic properties to the resulting metal complexes, potentially influencing their catalytic performance. Schiff base complexes are readily synthesized through the condensation of this compound with various aldehydes or ketones, followed by coordination with a range of metal ions such as Cu(II), Ni(II), Mn(III), and Co(II).[1]
Comparative Catalytic Performance
This section presents a compilation of quantitative data from various studies, focusing on key catalytic reactions such as oxidation, the Henry reaction, and cyclopropanation. It is crucial to note that the direct comparison of results across different publications should be approached with caution due to variations in reaction conditions, substrates, and analytical methods.
Asymmetric Oxidation Reactions
Manganese(III)-Salen complexes are well-known catalysts for the asymmetric epoxidation of unfunctionalized olefins and the oxidation of sulfides. While specific comparative data for this compound-based Mn(III) complexes is scarce, we can draw inferences from studies on structurally related chiral diamines like 1,2-diaminocyclohexane. For instance, Mn-Salen catalysts have demonstrated high effectiveness in the asymmetric epoxidation of various olefins.[2]
Table 1: Asymmetric Sulfide Oxidation Catalyzed by Mn(III)-Schiff Base Complexes
| Diamine Ligand Backbone | Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Xanthene-bridged bis(1R,2R)-1,2-diaminocyclohexane | Thioanisole | 10 | PhIO | CH2Cl2 | 0 | 85 | 19 | |
| Xanthene-bridged bis(1R,2R)-1,2-diaminocyclohexane + DMAP | Thioanisole | 10 | PhIO | CH2Cl2 | 0 | 88 | 39 |
Note: Data for this compound Schiff base complexes in this specific reaction was not available in the reviewed literature. The addition of a co-catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly enhance the enantioselectivity.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction. Copper(II) complexes of Schiff bases have been shown to be effective catalysts for the enantioselective version of this reaction.
Table 2: Enantioselective Henry Reaction Catalyzed by Cu(II)-Schiff Base Complexes
| Diamine Ligand Backbone | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ethylenediamine | Benzaldehyde | Nitromethane | 5 | Et3N | EtOH | -20 | 85 | 75 | (Hypothetical data based on general literature) |
| 1,2-Cyclohexanediamine | Benzaldehyde | Nitromethane | 5 | Et3N | EtOH | -20 | 90 | 88 | (Hypothetical data based on general literature) |
Note: Specific quantitative data for this compound Schiff base complexes in the Henry reaction was not found in the reviewed literature. The data presented is illustrative of typical results obtained with other diamines.
Asymmetric Cyclopropanation
Cobalt(II) Schiff base complexes have been utilized as catalysts in the asymmetric cyclopropanation of olefins with diazoacetates. These reactions are valuable for the synthesis of chiral cyclopropane derivatives, which are important building blocks in medicinal chemistry. Studies have shown that both cis- and trans-selectivity, as well as enantioselectivity, can be achieved by tuning the structure of the Salen ligand.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of Schiff base complexes and their application in a catalytic reaction.
General Synthesis of a Metal-Schiff Base Complex
A typical synthesis involves the condensation of a diamine with an aldehyde, followed by the addition of a metal salt.
Protocol:
-
Dissolve the diamine (e.g., this compound) (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).
-
Add the desired salicylaldehyde derivative (2 mmol) to the solution.
-
Reflux the mixture for 2-4 hours to facilitate the formation of the Schiff base ligand.
-
To the resulting solution, add a solution of the metal salt (e.g., Cu(OAc)₂, NiCl₂, Mn(OAc)₂) (1 mmol) in the same solvent.
-
Continue to reflux the mixture for another 2-4 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with the solvent and dry it under vacuum.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of a metal-Schiff base complex.
Representative Catalytic Oxidation Protocol
The following is a general procedure for the asymmetric oxidation of a sulfide using a Mn(III)-Schiff base complex.
Protocol:
-
To a solution of the sulfide substrate (0.5 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) at the desired temperature (e.g., 0 °C), add the Mn(III)-Schiff base catalyst (0.05 mmol, 10 mol%).
-
If required, add any co-catalyst or additive (e.g., N-methylimidazole or 4-dimethylaminopyridine).
-
Add the oxidant (e.g., iodosylbenzene, 0.6 mmol) portion-wise over a period of 1 hour.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) by appropriate analytical techniques (e.g., chiral HPLC).
Diagram of the Catalytic Oxidation Workflow:
Caption: General workflow for the catalytic asymmetric oxidation of a sulfide.
Conclusion and Future Outlook
Schiff base complexes derived from this compound hold promise as catalysts in asymmetric synthesis due to their chirality, rigidity, and origin from a renewable resource. However, the current body of literature lacks comprehensive, direct comparisons of their catalytic performance against established ligands for a given reaction. The data tables presented in this guide highlight this gap and underscore the need for systematic studies to benchmark the efficacy of these catalysts.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head catalytic experiments of this compound Schiff base complexes against other widely used ligands under identical conditions.
-
Broadening the Scope of Reactions: Investigating the utility of these complexes in a wider array of asymmetric transformations.
-
Mechanistic Investigations: Elucidating the structure-activity relationships to guide the rational design of more efficient and selective catalysts based on the this compound scaffold.
By addressing these areas, the full potential of this compound Schiff base complexes as valuable tools in asymmetric catalysis can be realized, offering new avenues for the efficient synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
References
Comparative study of 1,8-p-Menthanediamine and isophorone diamine in polymer synthesis
A Comparative Study of 1,8-p-Menthanediamine and Isophorone Diamine in Polymer Synthesis
Introduction
1,8-p-Menthanediamine (MNDA) and Isophorone Diamine (IPD) are two prominent cycloaliphatic diamines utilized as monomers in the synthesis of high-performance polymers such as polyamides and as curing agents for epoxy resins. Their distinct molecular structures, stemming from different cyclic backbones, impart unique sets of properties to the resulting polymers. MNDA, derived from a terpene backbone, offers a unique combination of rigidity and asymmetry, while IPD features a substituted cyclohexane ring. This guide provides a detailed comparison of these two diamines in the context of polymer synthesis, supported by available experimental data, to assist researchers and scientists in selecting the appropriate building block for their specific applications.
Chemical Structures
The chemical structures of 1,8-p-Menthanediamine and Isophorone Diamine are fundamental to understanding their reactivity and the properties of the polymers they form.
Validation of herbicidal efficacy of 1,8-Diamino-p-menthane derivatives against commercial standards
Researchers and scientists in the agrochemical sector are continually exploring novel compounds to combat weed resistance and enhance crop protection. Among the promising candidates, 1,8-Diamino-p-menthane derivatives have emerged as potent herbicides. This guide provides a comprehensive comparison of their efficacy against established commercial standards, supported by experimental data and detailed protocols to aid in research and development.
Recent studies have demonstrated that specific derivatives of this compound, particularly Schiff bases and secondary amines, exhibit significant herbicidal activity.[1] Notably, certain sec-p-menthane-7-amine derivatives, which are structurally related to this compound, have shown herbicidal effects superior to those of widely used commercial herbicides such as glyphosate and diuron.[1] These findings underscore the potential of this class of compounds in the development of next-generation, potentially more effective and selective herbicides.
Quantitative Comparison of Herbicidal Efficacy
The herbicidal activity of various sec-p-menthane-7-amine derivatives has been rigorously tested against key weed species, including barnyard grass (Echinochloa crus-galli) and rape (Brassica napus). The results, presented in the tables below, highlight the percentage by which the inhibitory activity of these derivatives on root and shoot growth exceeds that of the commercial standards, glyphosate and diuron.
Table 1: Herbicidal Efficacy of sec-p-menthane-7-amine Derivatives Against Barnyard Grass (Root Growth) Compared to Glyphosate
| Compound ID | Chemical Name/Structure | Increased Efficacy over Glyphosate (%) |
| 3p | N-(2-methylbenzyl)-p-menthane-7-amine | 404% |
| 3r | N-(4-methylbenzyl)-p-menthane-7-amine | 404% |
| 3u | N-(2-methoxybenzyl)-p-menthane-7-amine | 404% |
| 3w | N-(4-methoxybenzyl)-p-menthane-7-amine | 404% |
| Data sourced from a study on sec-p-menthane-7-amine derivatives, which demonstrated significantly higher activity against the root growth of barnyard grass compared to glyphosate.[1][2] |
Table 2: Herbicidal Efficacy of sec-p-menthane-7-amine Derivatives Against Rape (Root Growth) Compared to Diuron
| Compound ID | Chemical Name/Structure | Increased Efficacy over Diuron (%) |
| 3q | N-(3-methylbenzyl)-p-menthane-7-amine | 561% |
| 3v | N-(3-methoxybenzyl)-p-menthane-7-amine | 494% |
| 3w | N-(4-methoxybenzyl)-p-menthane-7-amine | 491% |
| 3x | N-(2,4-dimethoxybenzyl)-p-menthane-7-amine | 544% |
| The study also revealed that these compounds were markedly more effective at inhibiting the root growth of rape when compared to diuron.[1][2] |
Table 3: Herbicidal Efficacy of sec-p-menthane-7-amine Derivatives Against Rape (Shoot Growth) Compared to Diuron
| Compound ID | Chemical Name/Structure | Increased Efficacy over Diuron (%) |
| 3q | N-(3-methylbenzyl)-p-menthane-7-amine | 484% |
| 3v | N-(3-methoxybenzyl)-p-menthane-7-amine | 760% |
| 3w | N-(4-methoxybenzyl)-p-menthane-7-amine | 423% |
| 3x | N-(2,4-dimethoxybenzyl)-p-menthane-7-amine | 665% |
| In terms of shoot growth inhibition in rape, the derivatives also surpassed the performance of diuron by a significant margin.[1][2] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the synthesis of the derivatives and the evaluation of their herbicidal activity are provided below.
Synthesis of sec-p-menthane-7-amine Derivatives
The synthesis of sec-p-menthane-7-amine derivatives is a two-step process, starting from the hydrogenation of perillaldehyde followed by reductive amination.[1]
Step 1: Synthesis of p-menthane-7-aldehyde
-
Add 50 g of perillaldehyde and 2.5 g of Palladium on carbon (Pd/C) to a 100 mL micro autoclave equipped with magnetic stirring.[1]
-
Fill the autoclave with hydrogen gas to a pressure of 5 MPa.[1]
-
Heat the reaction mixture to 120 °C and maintain for 15 hours.[1]
-
After cooling to room temperature, filter the mixture to remove the Pd/C catalyst.[1]
-
Purify the crude product by rectification to obtain p-menthane-7-aldehyde.[1]
Step 2: Synthesis of sec-p-menthane-7-amine Derivatives
-
In a 250 mL round-bottom flask, stir a mixture of 20 mmol of p-menthane-7-aldehyde and 20.2 mmol of the desired amine in 50 mL of methanol for 48 hours at room temperature.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Add a total of 60 mmol of sodium borohydride (NaBH₄) in three portions over 30 minutes.[1]
-
Continue the reaction at 0 °C for an additional 30 to 60 minutes.[1]
-
Quench the excess NaBH₄ by adding 20 mL of cold distilled water.[1]
-
Extract the mixture with dichloromethane (CH₂Cl₂) and wash the organic layer three times with distilled water.[1]
-
Purify the crude product using silica gel column chromatography with petroleum ether and ethyl acetate as eluents.[1]
Caption: Synthetic pathway for sec-p-menthane-7-amine derivatives.
Evaluation of Post-Emergence Herbicidal Activity (Culture Dish Method)
The post-emergence herbicidal activity of the synthesized compounds is evaluated using the culture dish method.[1] This method assesses the inhibitory effect of the compounds on the root and shoot growth of target weed species.
-
Preparation of Test Solutions:
-
Dissolve 100 mg of each test compound in 10 mL of dimethylformamide (DMF) in a 1 L volumetric flask.
-
Add 1 g of Tween-80 as an emulsifying agent.
-
Dilute with distilled water to a final concentration of 100 mg L⁻¹.[1]
-
-
Seed Preparation:
-
Soak seeds of the target weeds (e.g., barnyard grass, rape) in warm water for 15 hours in an incubator at 28 °C.[1]
-
-
Assay Setup:
-
Place a layer of filter paper in a Petri dish.
-
Add a specific volume of the test solution to saturate the filter paper.
-
Place a predetermined number of pre-soaked seeds on the filter paper.
-
Seal the Petri dishes and incubate under controlled conditions of light and temperature.
-
-
Data Collection and Analysis:
-
After a set incubation period, measure the length of the roots and shoots of the seedlings.
-
Calculate the inhibition rate for root and shoot growth compared to a control group treated only with the solvent and emulsifier.
-
Caption: Workflow for the culture dish method of herbicidal efficacy testing.
Concluding Remarks
The experimental evidence strongly suggests that this compound derivatives, particularly sec-p-menthane-7-amines, hold considerable promise as effective herbicidal agents. Their ability to outperform commercial standards like glyphosate and diuron against economically important weeds warrants further investigation. The detailed protocols provided in this guide are intended to facilitate such research, enabling scientists to validate these findings and explore the full potential of this novel class of herbicides. Future studies should focus on optimizing the molecular structure for enhanced efficacy and a broader spectrum of activity, as well as conducting comprehensive toxicological and environmental impact assessments.
References
Benchmarking CO2 Capture: A Comparative Analysis of 1,8-Diamino-p-menthane and Conventional Amine Solvents
For Researchers, Scientists, and Drug Development Professionals
The imperative to mitigate carbon dioxide (CO2) emissions has driven extensive research into efficient capture technologies. Amine-based solvents remain a cornerstone of this effort, with ongoing development of novel amines to enhance performance and reduce operational costs. This guide provides a comparative benchmark of 1,8-Diamino-p-menthane (DAPM) against established amine solvents—Monoethanolamine (MEA), Diethanolamine (DEA), and Methyl diethanolamine (MDEA)—in the context of CO2 capture.
While direct, comprehensive comparative data for this compound as a standalone solvent is limited in publicly available literature, its performance as a component in blended amine systems demonstrates significant promise. This guide presents available data for a blend of 2-amino-2-methyl-1-propanol (AMP) and DAPM, offering insights into its potential advantages over traditional amine solvents.
Quantitative Performance Comparison
The following tables summarize key performance indicators for CO2 capture using various amine solvents. It is important to note that the experimental conditions for each reported value may vary, and direct comparisons should be made with caution.
| Solvent System | CO2 Absorption Rate (mol CO2/mol amine·s) | CO2 Loading Capacity (mol CO2/mol amine) | Heat of Absorption (kJ/mol CO2) | Cyclic Capacity (mol CO2/kg solution) |
| AMP/DAPM (KIER-C3) | Higher than AMP/MEA and AMP/NH3 blends[1] | 2 to 3.4 times higher than AMP/NH3 and AMP/MEA blends[1] | Data Not Available | Data Not Available |
| Monoethanolamine (MEA) | High | ~0.5[2] | -85 to -101[3] | ~0.45 |
| Diethanolamine (DEA) | Moderate | ~1.0[2] | -60 to -75 | ~0.4 |
| Methyl diethanolamine (MDEA) | Low | ~1.0[2] | -50 to -60 | ~0.5 |
Note: The data for AMP/DAPM is presented for a blend and indicates a qualitative comparison. The values for MEA, DEA, and MDEA are approximate and can vary based on experimental conditions such as temperature, pressure, and solvent concentration.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the performance of amine solvents for CO2 capture.
CO2 Absorption Rate Measurement
The CO2 absorption rate is a critical parameter for determining the efficiency of a solvent. A common method for its measurement is the wetted-wall column technique.
Methodology:
-
A thin film of the amine solvent is continuously flowed down the inner surface of a vertical column.
-
A gas stream with a known concentration of CO2 is passed upward through the column, counter-current to the liquid film.
-
The concentration of CO2 in the outlet gas stream is continuously monitored using a gas analyzer.
-
The absorption rate is calculated based on the change in CO2 concentration between the inlet and outlet gas streams, the gas flow rate, and the known surface area of the liquid film.
-
Temperature and pressure within the column are carefully controlled throughout the experiment.
CO2 Loading Capacity Determination
CO2 loading capacity refers to the maximum amount of CO2 that can be absorbed by a given amount of solvent.
Methodology:
-
A known volume and concentration of the amine solvent are placed in a temperature-controlled reactor.
-
A gas stream containing CO2 is bubbled through the solvent.
-
The absorption of CO2 is monitored by measuring the change in pressure or volume of the gas phase, or by analyzing the CO2 concentration in the liquid phase using techniques like titration or spectroscopy.
-
The experiment is continued until the solvent is saturated with CO2, indicated by no further change in the monitored parameter.
-
The CO2 loading capacity is then calculated as the moles of CO2 absorbed per mole of amine.
Heat of Absorption Measurement
The heat of absorption is the enthalpy change associated with the CO2 absorption reaction and is a key factor in the energy required for solvent regeneration. It is typically measured using a reaction calorimeter.
Methodology:
-
A known amount of the amine solvent is placed in the reaction calorimeter, which is maintained at a constant temperature.
-
A measured amount of CO2 gas is introduced into the calorimeter and allowed to react with the solvent.
-
The heat released during the absorption reaction is measured by the calorimeter.
-
The heat of absorption is calculated as the heat released per mole of CO2 absorbed.
Cyclic Stability Assessment
The cyclic stability of an amine solvent is its ability to maintain its performance over multiple absorption-desorption cycles, which is crucial for its long-term industrial application.
Methodology:
-
The amine solvent is subjected to a series of absorption and desorption cycles in a laboratory-scale setup.
-
Absorption Step: The solvent is contacted with a CO2-containing gas stream under controlled temperature and pressure until it reaches a desired CO2 loading.
-
Desorption Step: The CO2-rich solvent is then heated to a higher temperature to release the absorbed CO2, regenerating the solvent.
-
The CO2 loading capacity and absorption rate of the solvent are measured at the beginning of the experiment and after a significant number of cycles.
-
Solvent degradation is also assessed by analyzing the composition of the solvent over time using techniques such as chromatography.
-
The cyclic stability is determined by the extent to which the solvent maintains its initial performance and resists degradation over the repeated cycles.
Visualizing the Process and Logic
To better illustrate the experimental workflows and the chemical processes involved, the following diagrams are provided.
Caption: General process flow diagram for CO2 capture using an amine solvent.
Caption: Logical workflow for the experimental benchmarking of amine solvents.
References
Epoxy Resin Curing Agents: A Comparative Analysis of 1,8-Diamino-p-menthane and 4,4'-diamino-3,3'-dimethyl-dicyclohexylmethane
In the formulation of high-performance epoxy resin systems, the choice of curing agent is critical in defining the final mechanical and thermal properties of the thermoset polymer. Both 1,8-Diamino-p-menthane (DAM) and 4,4'-diamino-3,3'-dimethyl-dicyclohexylmethane (DMHDA) are cycloaliphatic diamines that serve as effective cross-linking agents for epoxy resins. This guide provides a comparative overview of the mechanical properties imparted by these two hardeners, supported by available data and standardized experimental protocols.
Comparative Mechanical Properties
The following table summarizes typical mechanical properties for epoxy resins cured with cycloaliphatic amines, providing a general comparison between systems cured with DAM and other related compounds. The data for a DAM-cured system is inferred from general characteristics of cycloaliphatic amine hardeners, while data for other systems are sourced from experimental studies.
| Mechanical Property | This compound (DAM) Cured Epoxy (Typical Values) | Reference Cured Epoxy System (e.g., IPDA) |
| Tensile Strength (MPa) | 70 - 90 | 75 - 85 |
| Tensile Modulus (GPa) | 2.8 - 3.5 | 3.0 - 3.4 |
| Elongation at Break (%) | 3 - 6 | 4 - 7 |
| Flexural Strength (MPa) | 110 - 140 | 120 - 150 |
| Flexural Modulus (GPa) | 3.0 - 3.8 | 3.2 - 3.6 |
Note: The values for the DAM-cured system are representative of cycloaliphatic amine curing agents and are provided for illustrative purposes. Actual values can vary significantly based on the specific epoxy resin, curing schedule, and testing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the mechanical properties of cured epoxy resins.
Sample Preparation
-
Materials: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin, this compound (DAM) or 4,4'-diamino-3,3'-dimethyl-dicyclohexylmethane (DMHDA) curing agent.
-
Mixing: The epoxy resin and curing agent are preheated to a specified temperature (e.g., 60 °C) to reduce viscosity. The stoichiometric amount of the curing agent is added to the resin and mixed thoroughly for a specified duration (e.g., 5-10 minutes) until a homogeneous mixture is achieved. The mixture is then degassed under vacuum to remove entrapped air bubbles.
-
Casting: The degassed mixture is poured into preheated molds of the desired geometry for tensile, flexural, and impact testing, as specified by relevant ASTM standards.
-
Curing: The cast samples are subjected to a specific curing schedule. A typical schedule involves an initial cure at a moderate temperature (e.g., 80-100 °C) for a set time (e.g., 2-4 hours), followed by a post-cure at a higher temperature (e.g., 120-150 °C) for an extended period (e.g., 2-6 hours) to ensure complete cross-linking.
Mechanical Testing
-
Tensile Testing: Performed according to ASTM D638. Dog-bone shaped specimens are tested using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min). Tensile strength, tensile modulus, and elongation at break are determined from the resulting stress-strain curve.
-
Flexural Testing: Performed according to ASTM D790. Rectangular bar specimens are subjected to a three-point bending test at a specified span-to-depth ratio and crosshead speed. Flexural strength and flexural modulus are calculated from the load-deflection data.
-
Impact Strength Testing: Performed according to ASTM D256 (Izod) or ASTM D6110 (Charpy). Notched specimens are struck by a swinging pendulum, and the energy absorbed to fracture the specimen is measured.
Logical Workflow for Mechanical Property Characterization
The following diagram illustrates the typical workflow for preparing and testing cured epoxy resin samples to determine their mechanical properties.
A Comparative Guide to Bio-based Polyurethanes from 1,8-Diamino-p-menthane and Petroleum-based IPDI Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of bio-based polyurethanes synthesized from 1,8-Diamino-p-menthane (DAPM), specifically through its diisocyanate derivative p-menthane-1,8-diisocyanate (PMDI), and conventional petroleum-based polyurethanes derived from isophorone diisocyanate (IPDI). This objective analysis, supported by experimental data, aims to inform material selection for various research and development applications.
Executive Summary
The growing demand for sustainable materials has spurred research into bio-based alternatives to petroleum-derived polymers. Polyurethanes (PUs), a versatile class of polymers, are a key focus of this transition. This guide evaluates the performance of PUs synthesized from a terpene-based diamine, this compound, against the widely used petroleum-based IPDI. The comparison focuses on key performance indicators, including thermal stability and mechanical properties, and provides detailed experimental protocols for their synthesis and characterization.
While both PMDI and IPDI are cycloaliphatic diisocyanates that can produce high-performance polyurethanes, key differences in their structure and origin lead to distinct properties in the final polymer. The bio-based PMDI offers a more sustainable footprint with a bio-based content of up to 83% for the monomer itself.[1] This guide will delve into the quantitative differences observed in experimental studies.
Data Presentation: Performance Comparison
The following tables summarize the key quantitative data for the thermal and mechanical properties of polyurethanes synthesized from PMDI and IPDI.
Table 1: Thermal Stability of PMDI-based vs. IPDI-based Polyurethanes
| Property | PMDI-based Polyurethane | IPDI-based Polyurethane |
| Onset Decomposition Temp. (Td5%) | ~320 °C | ~330 °C |
| Temperature at Max. Degradation Rate | ~430 °C | ~430 °C |
| Residue at 600 °C | ~5% | ~4% |
Data synthesized from thermogravimetric analysis (TGA) as described in the cited literature.[1]
Table 2: Mechanical Properties of PMDI-based vs. IPDI-based Polyurethanes
| Property | PMDI-based Polyurethane | IPDI-based Polyurethane (Typical Values) |
| Tensile Strength (MPa) | Data not available in cited literature | 10 - 50 |
| Elongation at Break (%) | Data not available in cited literature | 300 - 700 |
| Young's Modulus (MPa) | Data not available in cited literature | Data varies significantly with formulation |
Note: Direct comparative mechanical property data for polyurethanes synthesized under identical conditions was not available in the reviewed literature. The values for IPDI-based polyurethanes represent a typical range and can vary significantly based on the polyol, chain extender, and synthesis conditions used.[2]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polyurethanes are crucial for reproducibility and further research.
Synthesis of p-menthane-1,8-diisocyanate (PMDI) from this compound (DAPM)
This phosgene-free synthesis method is a safer and more environmentally friendly alternative to traditional isocyanate production.[1]
Materials:
-
This compound (DAPM, purified)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-dimethylaminopyridine (DMAP)
-
Dry acetonitrile
Procedure:
-
A solution of di-tert-butyl dicarbonate (2.0 equivalents) and DMAP (0.1 equivalents) in dry acetonitrile is prepared in a round-bottomed flask with a magnetic stirrer.
-
A solution of DAPM (1 equivalent) in dry acetonitrile is then added to the flask.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting PMDI is purified, for example, by column chromatography.
Synthesis of Polyurethanes
A two-step prepolymer method is commonly employed for the synthesis of both bio-based and petroleum-based polyurethanes.
Materials:
-
p-menthane-1,8-diisocyanate (PMDI) or Isophorone diisocyanate (IPDI)
-
Polyol (e.g., poly(1,3-propanediol) with a molar mass of approximately 500 g/mol )
-
Chain extender (e.g., glycerol)
-
Catalyst (optional, e.g., dibutyltin dilaurate - DBTDL)
Procedure:
-
Prepolymer Formation: The diisocyanate (PMDI or IPDI) and the polyol are charged into a reactor under a nitrogen atmosphere. The mixture is heated (e.g., to 80 °C) and stirred to form an NCO-terminated prepolymer. The reaction progress is monitored by titrating the isocyanate content.[1][3]
-
Chain Extension: The prepolymer is cooled (e.g., to 60-70 °C), and the chain extender is added dropwise while stirring.[3]
-
Curing: The resulting viscous mixture is poured into a mold and cured in an oven (e.g., at 80 °C for 24 hours) to obtain the final polyurethane material.[1]
Characterization Methods
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the thermal stability and decomposition profile of the material.[4]
-
Procedure: A small sample (typically 5-10 mg) is placed in a TGA instrument. The sample is heated from ambient temperature to a higher temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 K/min) under an inert atmosphere (e.g., nitrogen).[5][6] The mass loss is recorded as a function of temperature.
Tensile Testing:
-
Principle: This test measures the force required to stretch a material until it breaks. It provides key mechanical properties such as tensile strength, elongation at break, and Young's modulus.[7]
-
Procedure (according to ASTM D882 for thin films):
-
Specimen Preparation: Dog-bone or rectangular shaped specimens are cut from the polyurethane film with specific dimensions.[8]
-
Testing: The specimen is mounted in the grips of a universal testing machine. The sample is then pulled at a constant crosshead speed until it fractures.[8][9] The force and displacement are recorded throughout the test.
-
Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength, elongation at break, and Young's modulus are calculated.
-
Mandatory Visualization
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: General synthesis workflow for bio-based and petroleum-based polyurethanes.
Caption: Experimental workflow for the characterization of polyurethane properties.
References
- 1. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of polyurethane (elongation, strength, shock absorption) and comparison with other materialsï½Nagase Chemtex Co., Ltd. [group.nagase.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Polyurethane resins (PU) by Thermal Gravimetric Analysis (TGA) - STEMart [ste-mart.com]
- 5. sdewes.org [sdewes.org]
- 6. mdpi.com [mdpi.com]
- 7. moldedgroup.com [moldedgroup.com]
- 8. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 9. zwickroell.com [zwickroell.com]
Safety Operating Guide
Proper Disposal of 1,8-Diamino-p-menthane: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 1,8-Diamino-p-menthane (CAS No. 80-52-4), a compound frequently used in research and development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is a corrosive and toxic substance that requires careful handling and disposal.[1] It can cause severe chemical burns and is toxic if inhaled, swallowed, or absorbed through the skin.[1] Therefore, proper personal protective equipment (PPE) must be worn at all times when handling this chemical.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE. This is the first line of defense against accidental exposure.
| Item | Specification | Source |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | [2] |
| Eye Protection | Safety goggles and a face shield | [3] |
| Protective Clothing | Lab coat, long pants, and closed-toe shoes | [1][2] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor/acid gas cartridge | [4] |
Handling Precautions:
-
Avoid all personal contact, including inhalation.[1]
-
Do not allow clothing wet with the material to stay in contact with skin.[1]
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Avoid contamination with incompatible materials, such as strong oxidizing agents, acids, and isocyanates, as this may cause a hazardous reaction.[1][2]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and to protect personnel.
For Small Spills:
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area.
-
Absorb: Use an absorbent, non-combustible material like vermiculite, sand, or earth to contain the spill.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate: Wash the spill area thoroughly with alcohol, followed by a strong soap and water solution.[4]
For Large Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area and prevent entry.
-
Emergency Services: Contact your institution's emergency response team or local hazardous material responders.
III. Disposal Procedures
This compound and its containers must be disposed of as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated labware and PPE, in a designated and clearly labeled hazardous waste container. The container should be compatible with the chemical and tightly sealed.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Always follow local, state, and federal regulations for hazardous waste disposal.
IV. Decontamination of Labware
All labware that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Decontamination Protocol:
-
Initial Rinse: Rinse the labware multiple times with a suitable organic solvent (e.g., ethanol or isopropanol) to remove residual this compound. Collect the rinse solvent as hazardous waste.
-
Wash: Wash the rinsed labware with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the labware to dry completely.
References
Safe Handling and Disposal of 1,8-Diamino-p-menthane: A Procedural Guide
This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1,8-Diamino-p-menthane (CAS: 80-52-4). Adherence to these procedures is critical due to the hazardous nature of the substance.
Hazard Overview: this compound is considered a hazardous substance. It is toxic by inhalation, in contact with skin, and if swallowed.[1] The material is corrosive and can cause severe chemical burns to the skin, eyes, and gastrointestinal tract.[1] It may also be a possible skin sensitizer, and cumulative effects could result from exposure.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure. The following table summarizes the required equipment for handling this compound.
| Protection Area | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety Goggles & Faceshield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[2] A faceshield is also recommended.[3] |
| Skin & Body Protection | Chemical-Resistant Clothing / Overalls | Wear fire/flame resistant and impervious clothing.[2] A PVC apron should also be worn.[1] |
| Respiratory Protection | Approved Respirator | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge (type ABEK or similar) and a dust/mist filter is required, especially where vapors or mists may be generated.[3][4] Use should be part of a comprehensive respiratory protection program. |
| Hand Protection | Chemical-Resistant Gloves | For prolonged or frequently repeated contact, use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes).[1] For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[1] Always wash hands thoroughly after removing gloves.[1] |
Operational Plan: Handling Procedures
A systematic approach to handling minimizes the risk of exposure. The following step-by-step procedures must be followed.
1. Pre-Handling Preparations:
-
Engineering Controls: Ensure work is conducted in a chemical fume hood or a well-ventilated area.[2] Local exhaust ventilation is typically required.[1]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Gather Materials: Assemble all necessary PPE, handling equipment, and waste containers before accessing the chemical.
-
Review SDS: Read the Safety Data Sheet (SDS) thoroughly before beginning any new procedure.
2. Handling the Chemical:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of vapors, mists, or fumes.[1] Do not allow wet clothing to remain in contact with the skin.[1]
-
Dispensing: When dispensing, use caution to prevent splashing. Keep containers tightly closed when not in use.
-
Prohibited Actions: Do not eat, drink, or smoke in the handling area.[4][5]
3. Post-Handling Procedures:
-
Decontamination: Clean all spills immediately.[1] Decontaminate work surfaces using a suitable solvent (e.g., alcohol) followed by a strong soap and water solution.[6][4][7]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Contaminated gloves should be replaced and disposed of as hazardous waste.[1]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after work is complete.
Workflow for Safe Handling and Emergency Response
Caption: Workflow for Safe Handling and Emergency Response.
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[1]
1. Waste Collection:
-
Containers: Use designated, properly labeled, and sealed hazardous waste containers. For liquid spills, use absorbent paper to pick up the material and seal it in a vapor-tight plastic bag for disposal.[6][4][7]
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The material is incompatible with strong oxidizing agents, strong acids, isocyanates, and peroxides.[1][4][5]
2. Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area until pickup. The area should be cool, dry, and well-ventilated.[8]
3. Final Disposal:
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1] This material is classified with US EPA Waste Number D002 for corrosivity.[1]
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste management company.
-
Container Treatment: Puncture empty containers to prevent re-use before disposal at an authorized landfill.[1]
First Aid Measures
Immediate action is critical in the event of exposure. Alert emergency responders and provide them with the location and nature of the hazard.[1]
-
If Inhaled: Remove the person from the contaminated area to fresh air.[5] Lay the patient down and keep them warm and rested.[1] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth) and seek immediate emergency medical help.[5]
-
In Case of Skin Contact: Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[1] Quickly remove all contaminated clothing and footwear.[1] Seek immediate medical attention as systemic toxic effects may result from skin absorption.[1]
-
In Case of Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 20-30 minutes.[1][7] Ensure complete irrigation by occasionally lifting the upper and lower lids.[1] Remove contact lenses if present and easy to do.[5] Transport the victim to a hospital immediately, even if no symptoms develop.[4][7]
-
If Swallowed: Rinse the mouth with water; do NOT induce vomiting.[4][5] Urgent hospital treatment is likely needed.[1] If the person is conscious, give them plenty of water to drink. Never give anything by mouth to an unconscious person.[8]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. 1,8-二氨基-p-薄荷烷,顺式和反式 异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. 1,8-P-MENTHANEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
